Product packaging for Azepan-1-yl-(3-iodophenyl)methanone(Cat. No.:CAS No. 349117-96-0)

Azepan-1-yl-(3-iodophenyl)methanone

Cat. No.: B3131112
CAS No.: 349117-96-0
M. Wt: 329.18 g/mol
InChI Key: DLCMZRRBRDKKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azepan-1-yl-(3-iodophenyl)methanone (CAS 349117-96-0) is an iodinated derivative belonging to the aryl methanone class of compounds, characterized by a ketone group bridging a seven-membered azepane ring and a 3-iodophenyl group . With a molecular formula of C13H16INO and a molecular weight of 329.18 g/mol, this scaffold is of significant interest in medicinal chemistry and drug discovery for its versatility in structure-activity relationship (SAR) studies . The iodine atom at the meta-position on the phenyl ring serves as an excellent handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to generate a diverse library of analogs for biological screening . The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged structure in pharmacology due to its ability to adopt various conformations and interact with biological targets . Research into related azepane-containing compounds has demonstrated their potential in the development of kinase inhibitors for oncology targets like FMS-like tyrosine kinase 3 (FLT3), as well as agents for central nervous system (CNS) disorders, such as inhibitors of the glycine transporter 1 (GlyT1) . Furthermore, the presence of iodine can significantly impact biological activity, as seen in studies of iodinated coumarins which show potent anticancer and anti-mycobacterial properties, suggesting potential avenues for this compound's application . It is supplied as a high-quality reference standard for research purposes. This product is intended for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16INO B3131112 Azepan-1-yl-(3-iodophenyl)methanone CAS No. 349117-96-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azepan-1-yl-(3-iodophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO/c14-12-7-5-6-11(10-12)13(16)15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCMZRRBRDKKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Azepan-1-yl-(3-iodophenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Azepan-1-yl-(3-iodophenyl)methanone, a molecule of interest in medicinal chemistry and drug development. The synthesis is a robust two-step process involving the activation of 3-iodobenzoic acid to its corresponding acid chloride, followed by amidation with azepane. This guide details the experimental protocols, presents key data in a structured format, and includes visualizations of the synthesis pathway and workflow.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a reliable and well-established two-step synthetic route. The first step involves the conversion of commercially available 3-iodobenzoic acid to the more reactive 3-iodobenzoyl chloride. This is typically accomplished using a chlorinating agent such as thionyl chloride. The second step is a nucleophilic acyl substitution reaction where the synthesized 3-iodobenzoyl chloride is reacted with azepane to form the desired amide product.

Synthesis_Pathway 3-Iodobenzoic_Acid 3-Iodobenzoic Acid 3-Iodobenzoyl_Chloride 3-Iodobenzoyl Chloride 3-Iodobenzoic_Acid->3-Iodobenzoyl_Chloride SOCl2, Reflux Product This compound 3-Iodobenzoyl_Chloride->Product Azepane, Et3N, DCM, rt Azepane Azepane Azepane->Product

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established chemical principles and analogous reactions found in the literature.

Step 1: Synthesis of 3-Iodobenzoyl Chloride

Objective: To convert 3-iodobenzoic acid to 3-iodobenzoyl chloride.

Materials:

  • 3-Iodobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-iodobenzoic acid (1.0 eq.) in anhydrous toluene.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq.) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 3-iodobenzoyl chloride, a pale yellow liquid, can be used in the next step without further purification.

Step1_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Suspend 3-Iodobenzoic Acid in Toluene B Add catalytic DMF A->B C Add Thionyl Chloride B->C D Reflux for 2-4 hours C->D E Cool to Room Temperature D->E F Remove volatiles under reduced pressure E->F G Obtain crude 3-Iodobenzoyl Chloride F->G

Caption: Experimental workflow for the synthesis of 3-Iodobenzoyl Chloride.

Step 2: Synthesis of this compound

Objective: To synthesize the final product by reacting 3-iodobenzoyl chloride with azepane.

Materials:

  • 3-Iodobenzoyl chloride (from Step 1)

  • Azepane

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve azepane (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of crude 3-iodobenzoyl chloride (1.0 eq.) in anhydrous DCM to the cooled mixture with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Step2_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Azepane and Et3N in DCM at 0°C B Add 3-Iodobenzoyl Chloride solution A->B C Stir at room temperature for 12-16h B->C D Quench with water C->D E Aqueous work-up (HCl, NaHCO3, Brine) D->E F Dry and concentrate E->F G Purify by column chromatography F->G H Obtain pure product G->H

Caption: Experimental workflow for the synthesis and purification of the final product.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Starting Materials

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
3-Iodobenzoic AcidC₇H₅IO₂248.02White to off-white solid
AzepaneC₆H₁₃N99.17Colorless to pale yellow liquid
Thionyl ChlorideSOCl₂118.97Colorless to yellow fuming liquid
TriethylamineC₆H₁₅N101.19Colorless liquid

Table 2: Properties of Intermediates and Final Product

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance (Predicted)
3-Iodobenzoyl ChlorideC₇H₄ClIO266.46Colorless to pale yellow liquid
This compoundC₁₃H₁₆INO329.18Off-white to pale yellow solid

Characterization Data (Predicted)

As no specific experimental characterization data for this compound has been published, the following are predicted spectral data based on the structure and data from analogous compounds.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.80-7.75 (m, 2H, Ar-H)

  • δ 7.40-7.35 (m, 1H, Ar-H)

  • δ 7.15-7.10 (t, J=7.8 Hz, 1H, Ar-H)

  • δ 3.60-3.50 (m, 4H, -N-CH₂-)

  • δ 1.80-1.50 (m, 8H, -CH₂-)

¹³C NMR (101 MHz, CDCl₃):

  • δ 170.0 (C=O)

  • δ 142.0 (Ar-C)

  • δ 138.0 (Ar-C)

  • δ 130.0 (Ar-C)

  • δ 128.0 (Ar-C)

  • δ 126.0 (Ar-C)

  • δ 94.0 (Ar-C-I)

  • δ 48.0, 46.0 (-N-CH₂-)

  • δ 30.0, 28.0, 27.0 (-CH₂-)

Mass Spectrometry (ESI+):

  • m/z [M+H]⁺ calculated for C₁₃H₁₇INO: 330.0355, found (predicted) ~330.0

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available analytical instrumentation. Standard safety precautions should be followed when handling all chemicals mentioned in this guide.

An In-depth Technical Guide to Azepan-1-yl-(3-iodophenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

While a registered CAS number for Azepan-1-yl-(3-iodophenyl)methanone has not been identified, its chemical identity can be defined by its structure and systematic name.

  • IUPAC Name: azepan-1-yl(3-iodophenyl)methanone

The core structure consists of an azepane ring linked via an amide bond to a 3-iodophenyl group. This structure suggests potential for investigation in medicinal chemistry, drawing parallels from other known bioactive benzamides and azepane derivatives.

Physicochemical Properties (Predicted and Comparative)

Quantitative data for the target compound is unavailable. The following table presents computed properties for a structurally similar compound, Azepan-1-yl-[3-(bromomethyl)phenyl]methanone, to provide estimated values.

PropertyValue (for C14H18BrNO)Data Source
Molecular Weight 296.20 g/mol PubChem[1]
Molecular Formula C₁₄H₁₈BrNOPubChem[1]
XLogP3 3.1PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 295.05718 DaPubChem[1]
Topological Polar Surface Area 20.3 ŲPubChem[1]

Note: The substitution of bromine with iodine would increase the molecular weight and likely have minor effects on other calculated properties.

Synthesis and Experimental Protocols

The most direct synthetic route to this compound is the acylation of azepane with 3-iodobenzoyl chloride. This is a standard amide bond formation reaction, often performed under Schotten-Baumann conditions.[2][]

Proposed Synthesis Workflow

The synthesis can be visualized as a two-step process starting from 3-iodobenzoic acid.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling (Schotten-Baumann) A 3-Iodobenzoic Acid (CAS: 618-51-9) C 3-Iodobenzoyl Chloride (CAS: 1711-10-0) A->C + SOCl₂ Reflux B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) F This compound C->F + Azepane, Base in Aprotic Solvent D Azepane (CAS: 111-49-9) D->F E Base (e.g., Triethylamine, Pyridine) E->F

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • 3-Iodobenzoyl chloride (1.0 eq)

  • Azepane (1.1 eq)

  • Triethylamine (1.5 eq) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add azepane (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.5 eq) to the stirring solution.

  • Acylation: Dissolve 3-iodobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes. A precipitate (triethylamine hydrochloride) may form.[2][4]

  • Reaction: Allow the mixture to warm to room temperature and stir for 8-16 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological target of this compound is unknown, analysis of its structural components allows for informed hypotheses regarding its potential pharmacological profile.

  • Azepane Moiety: Azepane is a privileged scaffold in medicinal chemistry. Derivatives have shown activity as histamine H3 receptor ligands, protein kinase B (PKB) inhibitors, and have been explored for their neuropharmacological properties.[5][6][7]

  • (Phenyl)methanone Core: The phenyl(piperazin-1-yl)methanone scaffold has been identified in reversible inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[8][9] This suggests that related structures could interact with serine hydrolases.

  • 3-Iodobenzoyl Group: The 3-iodobenzoyl moiety is present in IBNtxA (3-iodobenzoyl naltrexamine), an atypical opioid analgesic that acts on μ-opioid receptors.[10] This suggests a potential for the target molecule to interact with G-protein coupled receptors (GPCRs).

Given these precedents, a plausible hypothesis is that this compound could act as a modulator of a GPCR, such as an opioid or histamine receptor.

Hypothetical Signaling Pathway: GPCR Modulation

The following diagram illustrates a generalized GPCR signaling cascade that could be modulated by a novel ligand.

GPCR_Signaling cluster_membrane Cell Membrane Receptor GPCR (e.g., Opioid or Histamine Receptor) G_Protein G-Protein (αβγ) Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces/inhibits Ligand Azepan-1-yl- (3-iodophenyl)methanone Ligand->Receptor binds Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) Second_Messenger->Cellular_Response

Caption: Hypothetical GPCR signaling pathway for the title compound.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for a specific GPCR (e.g., μ-opioid receptor).

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target (e.g., [³H]DAMGO for μ-opioid receptor).

  • Test compound: this compound, dissolved in DMSO and serially diluted.

  • Assay buffer (e.g., Tris-HCl with MgCl₂).

  • Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., naloxone).[11]

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Assay Preparation: In microcentrifuge tubes, combine the cell membranes, assay buffer, and either:

    • Vehicle (for total binding).

    • Non-specific control (for non-specific binding).

    • Varying concentrations of the test compound.

  • Incubation: Add the radioligand to each tube to initiate the binding reaction. Incubate at a defined temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

References

An In-depth Technical Guide to Azepan-1-yl-(3-iodophenyl)methanone: Synthesis, Structural Analogs, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane scaffold is a privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs and clinical candidates.[1][2] Its inherent three-dimensional confirmation provides a unique framework for designing novel therapeutics with diverse biological activities. This technical guide focuses on Azepan-1-yl-(3-iodophenyl)methanone, a representative member of the N-aroylazepane class of compounds. While specific data on this particular molecule is limited in publicly available literature, this document provides a comprehensive overview of its probable synthesis, the biological activities of its structural analogs, and the potential signaling pathways it may modulate. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this chemical scaffold.

Introduction

The seven-membered nitrogen-containing heterocycle, azepane, is a recurring motif in a wide array of pharmacologically active compounds.[3][4] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-Alzheimer's disease, antimicrobial, and anticonvulsant properties.[1][3] The incorporation of an N-aroyl group, as seen in this compound, offers a versatile platform for modifying the compound's physicochemical properties and biological targets. The 3-iodophenyl moiety, in particular, can serve as a handle for further chemical modifications or as a key interaction point with biological targets.

Synthesis of this compound and its Analogs

The synthesis of this compound is anticipated to proceed via a standard amidation reaction between azepane and 3-iodobenzoyl chloride. A common and efficient method for this transformation is the Schotten-Baumann reaction.

General Experimental Protocol: Schotten-Baumann Reaction

This protocol describes a general procedure for the N-acylation of azepane with a substituted benzoyl chloride.

Materials:

  • Azepane

  • 3-Iodobenzoyl chloride (or other substituted benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve azepane (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the tertiary amine base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add a solution of 3-iodobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Synthesis Workflow Diagram

Synthesis_Workflow General Synthesis of N-Aroylazepanes cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Azepane Azepane ReactionVessel Reaction Mixture in Flask Azepane->ReactionVessel BenzoylChloride 3-Iodobenzoyl Chloride BenzoylChloride->ReactionVessel Base Tertiary Amine Base (e.g., TEA, DIEA) Base->ReactionVessel Solvent Anhydrous DCM Solvent->ReactionVessel Quenching Quenching (Water/NaHCO3) ReactionVessel->Quenching Stir at RT Extraction Extraction with DCM Quenching->Extraction Washing Washing with Brine Extraction->Washing Drying Drying (MgSO4/Na2SO4) Washing->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography FinalProduct This compound Chromatography->FinalProduct

Caption: General workflow for the synthesis of this compound.

Biological Activities of Structural Analogs

Compound Structure/Name Biological Activity Reference
N-Aroylazepane Derivatives General antimicrobial and anti-cancer activities.[1]
Azepane-based Cathepsin K Inhibitors Potent inhibitors of Cathepsin K, with potential for treating osteoporosis.N/A
Azelastine Histamine H1 receptor antagonist with anti-inflammatory properties.[2]
Tolazamide Oral hypoglycemic agent for the treatment of type 2 diabetes.[2]

Quantitative Data of Structural Analogs

Quantitative data for closely related analogs is crucial for understanding the potential potency and pharmacokinetic profile of this compound. The following table presents available data for some N-aroylazepane analogs.

Compound/Analog Target Activity (IC₅₀/Kᵢ) Assay Type Reference
Cathepsin K Inhibitor Analog 1 Cathepsin KKᵢ = 1.8 nMEnzymatic AssayN/A
Cathepsin K Inhibitor Analog 2 Cathepsin KKᵢ = 0.5 nMEnzymatic AssayN/A
Azelastine Histamine H1 ReceptorKᵢ = 2.2 nMRadioligand BindingN/A

Note: The data presented is for illustrative purposes and is derived from studies on related azepane-containing compounds, not this compound itself.

Potential Signaling Pathways

Based on the diverse biological activities of its structural analogs, this compound could potentially modulate a variety of signaling pathways. For instance, if it exhibits anti-cancer properties, it might interfere with pathways crucial for cell proliferation, survival, and metastasis.

Hypothetical Signaling Pathway: Inhibition of a Pro-survival Pathway

The following diagram illustrates a hypothetical mechanism where an N-aroylazepane analog inhibits a generic pro-survival signaling pathway, leading to apoptosis in cancer cells.

Signaling_Pathway Hypothetical Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_outcome Cellular Outcome GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Activates Apoptosis Apoptosis TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Pro-survival genes) TranscriptionFactor->GeneExpression Promotes CellSurvival Cell Survival & Proliferation GeneExpression->CellSurvival Inhibitor This compound Analog Inhibitor->Kinase1 Inhibits

Caption: Hypothetical inhibition of a pro-survival signaling pathway by an N-aroylazepane analog.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential, as evidenced by the diverse biological activities of its structural analogs. While specific data on this molecule is currently lacking, this guide provides a solid framework for its synthesis and potential biological evaluation.

Future research should focus on:

  • The successful synthesis and characterization of this compound.

  • Screening the compound against a panel of biological targets to identify its primary mechanism(s) of action.

  • Performing structure-activity relationship (SAR) studies by synthesizing and testing a library of analogs with modifications on both the azepane and the 3-iodophenyl rings.

  • Investigating the in vitro and in vivo efficacy and pharmacokinetic properties of promising lead compounds.

By systematically exploring this chemical space, researchers can unlock the full therapeutic potential of this compound and its derivatives, potentially leading to the development of novel drugs for a range of diseases.

References

Unlocking New Therapeutic Avenues: A Technical Guide to the Targets of Azepine-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile seven-membered azepine ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its unique conformational flexibility allows for optimal interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the key therapeutic targets of azepine-containing compounds, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to aid researchers in the design and development of novel therapeutics.

Key Therapeutic Targets and Quantitative Activity Data

Azepine derivatives have demonstrated significant potential across several therapeutic areas, including neuroscience, oncology, and inflammatory diseases. The following tables summarize the quantitative data for various azepine-containing compounds against their respective targets.

Anticonvulsant Activity

Azepine-based compounds, most notably carbamazepine and its analogues, are well-established antiepileptic drugs. Their mechanism often involves the modulation of ion channels. Preclinical evaluation of novel azepine derivatives is frequently conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models.

Compound ClassTest ModelED₅₀ (mg/kg)Reference
9-alkoxy-6,7-dihydro-5H-benzo[c][1][2][3]triazolo[4,3-a]azepinesMES12.3 - 45.7[4]
9-alkoxy-6,7-dihydro-5H-benzo[c][1][2][3]triazolo[4,3-a]azepinesscPTZ19.8 - >100[4]
1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-onesMES> valproic acid[4]
1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-onesscPTZ> valproic acid[4]
Anticancer Activity

The anticancer potential of azepine-containing compounds is a rapidly growing area of research. These compounds have been shown to target several key pathways involved in cancer progression, including receptor tyrosine kinases, DNA repair enzymes, and developmental signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors

Compound ClassTargetIC₅₀ (µM)Reference
Pyrimido[4,5-b]-1,4-benzoxazepinesEGFRsingle-digit micromolar to submicromolar[5]
Pyrimido[4,5-b]-1,4-diazepinesEGFRsingle-digit micromolar to submicromolar[5]

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors

Compound ClassTargetIC₅₀ (µM)Reference
Dibenzo[b,f]azepine-based oxadiazole derivativesPARP-10.047 - 0.939
2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivativesPARP-1Not specified[6]

Hedgehog Signaling Pathway Inhibitors

CompoundTargetIC₅₀ (nM)Reference
IPI-926 (Saridegib)Smoothened (SMO)1.4[7]
Benzylphthalazine derivativesHedgehog Pathway< 1.0[8]
Neurotransmitter Receptor and Transporter Modulation

The conformational flexibility of the azepine scaffold makes it ideal for interacting with the binding sites of various neurotransmitter receptors and transporters, leading to applications in the treatment of depression, schizophrenia, and other neurological disorders.

Compound ClassTargetKᵢ (nM)Reference
Azepinoindole DerivativesDopamine D₁ ReceptorHigh Affinity[2]
Azepinoindole DerivativesDopamine D₂ ReceptorHigh Affinity[2]
Azepinoindole DerivativesSerotonin 5-HT₂ ReceptorHigh Affinity[2]
Tricyclic Azepines (e.g., Imipramine)Serotonin Transporter (SERT)High Affinity[9]
Tricyclic Azepines (e.g., Imipramine)Norepinephrine Transporter (NET)High Affinity[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. The following sections provide outlines for key experiments cited in the study of azepine derivatives.

Anticonvulsant Screening

1. Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds that prevent the spread of seizures.

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Animals: Typically male mice (e.g., CF-1 strain, 20-25 g).

  • Procedure:

    • Administer the test compound or vehicle to groups of mice via an appropriate route (e.g., intraperitoneal, oral).

    • At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes moistened with saline.

    • Observe the mice for the presence or absence of a tonic hindlimb extension seizure lasting for at least 3 seconds.

    • The absence of the tonic hindlimb extension is considered the endpoint for protection.

    • Calculate the ED₅₀, the dose that protects 50% of the animals from the seizure.

2. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This model is used to identify compounds that elevate the seizure threshold.

  • Convulsant Agent: Pentylenetetrazol (PTZ).

  • Animals: Typically male mice (e.g., CF-1 strain, 18-25 g).

  • Procedure:

    • Administer the test compound or vehicle to groups of mice.

    • At the time of predicted peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously in the posterior midline.

    • Observe the mice for a period of 30 minutes for the presence or absence of a clonic seizure lasting for at least 5 seconds.

    • The absence of this clonic seizure is the endpoint for protection.

    • Calculate the ED₅₀, the dose that protects 50% of the animals from the seizure.

Enzyme Inhibition Assays

1. EGFR Tyrosine Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the phosphorylation activity of the EGFR tyrosine kinase.

  • Materials: Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide like Poly(Glu,Tyr) 4:1), ATP, and a detection system (e.g., ELISA-based with an anti-phosphotyrosine antibody or a fluorescence-based assay).

  • Procedure (ELISA-based):

    • Coat a microtiter plate with the substrate.

    • Add the EGFR kinase, the test compound at various concentrations, and ATP to initiate the phosphorylation reaction.

    • Incubate for a specified time at a controlled temperature (e.g., 30 minutes at 30°C).

    • Wash the plate to remove ATP and non-bound reagents.

    • Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.

    • Incubate to allow antibody binding.

    • Wash the plate and add a colorimetric HRP substrate (e.g., TMB).

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the IC₅₀, the concentration of the compound that inhibits enzyme activity by 50%.

2. PARP-1 Inhibition Assay

This assay measures the inhibition of PARP-1, an enzyme crucial for DNA repair.

  • Materials: Recombinant human PARP-1, activated DNA (to stimulate the enzyme), NAD⁺ (the substrate for PARP-1), and a detection system. A common method involves using a biotinylated NAD⁺ analogue and detecting its incorporation into a histone-coated plate via streptavidin-HRP.

  • Procedure (Histone-Coating Method):

    • Coat a microtiter plate with histones.

    • Add PARP-1, activated DNA, and the test compound at various concentrations.

    • Add biotinylated NAD⁺ to start the reaction.

    • Incubate to allow for poly(ADP-ribosyl)ation of the histones.

    • Wash the plate.

    • Add streptavidin-HRP.

    • Incubate to allow binding to the biotinylated ADP-ribose chains.

    • Wash the plate and add a colorimetric HRP substrate.

    • Measure the absorbance.

    • Calculate the IC₅₀ value.

Signaling Pathways and Visualizations

Understanding the mechanism of action of azepine-containing compounds often requires elucidating their role within complex signaling pathways.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is critical in embryonic development and has been implicated in the progression of several cancers. Certain azepine derivatives have been identified as potent inhibitors of this pathway, primarily by targeting the Smoothened (SMO) receptor.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Inhibition of GLI GLI GLI SUFU->GLI Sequesters & Inhibits GLI (Active) GLI (Active) GLI->GLI (Active) Translocates Azepine Inhibitor Azepine Inhibitor Azepine Inhibitor->SMO Inhibits Target Genes Target Genes GLI (Active)->Target Genes Activates Transcription

Caption: The Hedgehog signaling pathway and the inhibitory action of azepine compounds on the SMO receptor.

Experimental Workflow for Anticonvulsant Drug Screening

The following diagram illustrates a typical workflow for the preclinical screening of novel azepine-containing compounds for anticonvulsant activity.

Anticonvulsant_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_evaluation Secondary Evaluation cluster_lead Lead Optimization Synthesis Synthesis of Novel Azepine Derivatives MES Maximal Electroshock (MES) Test Synthesis->MES scPTZ Subcutaneous Pentylenetetrazol (scPTZ) Test Synthesis->scPTZ ED50 ED₅₀ Determination MES->ED50 scPTZ->ED50 Neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) ED50->Neurotoxicity Lead Lead Compound Identification & Optimization Neurotoxicity->Lead

Caption: A generalized workflow for the preclinical screening of anticonvulsant azepine compounds.

This guide provides a foundational understanding of the therapeutic targets of azepine-containing compounds. The unique structural characteristics of the azepine scaffold will undoubtedly continue to inspire the development of novel and potent therapeutic agents for a wide range of diseases. Further research into the structure-activity relationships and mechanisms of action of these fascinating molecules is warranted to fully unlock their therapeutic potential.

References

The Discovery and Isolation of Novel Azepane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocyclic scaffold, azepane, has emerged as a privileged structure in medicinal chemistry. Its inherent three-dimensional architecture provides access to a vast and underexplored chemical space, offering unique opportunities for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the discovery and isolation of novel azepane derivatives, with a focus on recent synthetic innovations, detailed experimental protocols, and the elucidation of their biological mechanisms of action.

Synthetic Strategies for Novel Azepane Derivatives

The construction of the azepane ring system presents a significant challenge to synthetic chemists due to unfavorable entropic factors associated with the formation of a seven-membered ring. However, several innovative strategies have been developed to overcome these hurdles, enabling the efficient synthesis of a diverse range of substituted azepanes. Key approaches include ring-expansion reactions, ring-closing metathesis, and multicomponent reactions.

A notable recent advancement is the photochemical dearomative ring expansion of nitroarenes. This method utilizes blue light to mediate the transformation of a six-membered aromatic ring into a seven-membered azepane framework in just two steps, offering a streamlined route to poly-functionalized azepanes.[1] Another powerful technique is the copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes, which provides access to novel trifluoromethyl-substituted azepine carboxylates and their phosphonate analogues.[2]

Table 1: Synthesis of Novel Azepane Derivatives - A Comparative Overview
EntrySynthetic MethodStarting MaterialsKey Reagents/CatalystsReaction ConditionsProductYield (%)Reference
1Photochemical Dearomative Ring ExpansionNitroarenesBlue lightRoom temperaturePolysubstituted azepanesNot specified[1]
2Cu(I)-Catalyzed Tandem Amination/CyclizationFluorinated Allenynes, Amines[Cu(CH₃CN)₄]PF₆Dioxane, 70-90 °C, 6-16 hCF₃-containing azepine-2-carboxylatesModerate to Good[2]
3Piperidine Ring ExpansionDiastereomerically pure piperidine derivativesNot specifiedNot specifiedDiastereomerically pure azepane derivativesExcellent[3]

Biological Activities of Novel Azepane Derivatives

The conformational flexibility of the azepane ring allows for optimal interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[4] Novel azepane derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-Alzheimer's disease agents.[4]

Anticancer Activity

Several novel azepane derivatives have exhibited potent cytotoxic activity against various cancer cell lines. For instance, a series of pyrrolo[1,2-a]azepine derivatives have shown nanomolar efficacy against liver (HepG2), breast (MCF7), and colon (HCT116) cancer cell lines.[5] Dibenzo[b,f]azepine-tethered isoxazolines have also been identified as promising anticancer agents, with compound 4g completely inhibiting the invasion of MDA-MB-231 breast cancer cells at a concentration of 10 μM.[6]

Table 2: Anticancer Activity of Novel Pyrrolo[1,2-a]azepine Derivatives
CompoundHepG2 IC₅₀ (nM)MCF7 IC₅₀ (nM)HCT116 IC₅₀ (nM)Reference
3 444.2Not Reported[5]
5b Not Reported10.7Not Reported[5]
6 1.6Not Reported21.1[5]
7 20.745.4Not Reported[5]
Doxorubicin10.8Not ReportedNot Reported[5]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Novel azepine derivatives have shown promising activity against a range of bacteria and fungi. For example, certain pyridobenzazepine derivatives have demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the range of 39-78 µg/mL.[7]

Table 3: Antimicrobial Activity of Novel Azepine Derivatives
CompoundE. coli MIC (µg/mL)P. hauseri MIC (µg/mL)S. aureus MIC (µg/mL)M. luteus ATCC 4698 MIC (µg/mL)Reference
8 39783939[7]
10 >1250>1250>1250>1250[7]
27 Not ReportedNot ReportedNot ReportedNot Reported[7]
AmikacinNot specifiedNot specifiedNot specifiedNot specified[7]
Chloramphenicol6212515125[7]
Anti-Alzheimer's Disease Activity

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for Alzheimer's disease. Novel hybrid molecules incorporating the azepane scaffold have been designed as potent cholinesterase inhibitors. For instance, a 2-arylbenzofuran derivative containing an azepane moiety has shown dual inhibition of AChE and BChE with IC₅₀ values of 0.34 µM and 0.88 µM, respectively.[8]

Table 4: Anti-Alzheimer's Disease Activity of Novel Azepane-Containing Compounds
CompoundTargetIC₅₀ (µM)Reference
1 AChE0.34[8]
1 BChE0.88[8]
Rivastigmine AChE3.01[8]
Rivastigmine BChE0.30[8]
8g AChE2.14 ± 0.02[9]
Donepezil AChE0.021 ± 0.001[9]

Experimental Protocols

General Synthesis Protocol for Novel Azepine Derivatives via Cu(I)-Catalyzed Tandem Amination/Cyclization

This protocol is adapted from the work of Philippova et al.[2]

Materials:

  • Fluorinated allenyne

  • Amine (aniline, morpholine, etc.)

  • [Cu(CH₃CN)₄]PF₆ (10 mol%)

  • Anhydrous 1,4-dioxane

  • Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the fluorinated allenyne (1.0 eq), the amine (1.2 eq), and [Cu(CH₃CN)₄]PF₆ (0.1 eq).

  • Add anhydrous 1,4-dioxane via syringe.

  • Stir the reaction mixture at 70 °C for 6-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired azepine derivative.

Isolation and Purification Protocol: Column Chromatography

Materials:

  • Crude reaction mixture

  • Silica gel (for column chromatography)

  • Appropriate solvent system (eluent) determined by TLC analysis

  • Glass column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Column Preparation:

    • Securely clamp the glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions in separate test tubes.

    • Maintain a constant flow of eluent through the column.

    • Monitor the separation of compounds by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified azepane derivative.

Biological Evaluation Protocol: MTT Assay for Anticancer Activity

This protocol provides a general procedure for assessing the cytotoxicity of novel compounds against cancer cell lines.

Materials:

  • Cancer cell line (e.g., HepG2, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • Novel azepane derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel azepane derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37 °C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of novel azepane derivatives is crucial for their development as therapeutic agents. Many of these compounds exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

PTPN1/PTPN2 Signaling Pathway

Protein tyrosine phosphatases PTPN1 and PTPN2 are negative regulators of the JAK/STAT signaling pathway, which plays a critical role in immune responses and cancer. Inhibition of PTPN1/PTPN2 can enhance anti-tumor immunity.

PTPN1_PTPN2_Signaling Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation pJAK p-JAK JAK->pJAK Phosphorylation pJAK->JAK Dephosphorylation STAT STAT pJAK->STAT Phosphorylation pSTAT p-STAT pSTAT->STAT Dephosphorylation Nucleus Nucleus pSTAT->Nucleus Dimerization & Translocation Gene_Expression Gene Expression (e.g., Pro-inflammatory) Nucleus->Gene_Expression PTPN1_PTPN2 PTPN1 / PTPN2 Azepane_Derivative Novel Azepane Derivative (Inhibitor) Azepane_Derivative->PTPN1_PTPN2

Caption: PTPN1/PTPN2 Signaling Pathway Inhibition by Novel Azepane Derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and metabolism. Its dysregulation is frequently observed in cancer, making it an attractive target for therapeutic intervention.

PI3K_Akt_Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PIP3->PIP2 Dephosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt pAkt p-Akt Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream_Targets Activation Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Azepane_Derivative Novel Azepane Derivative (Inhibitor) Azepane_Derivative->pAkt PTEN PTEN

Caption: PI3K/Akt Signaling Pathway Inhibition by Novel Azepane Derivatives.

Experimental Workflow for Discovery and Isolation of Novel Azepane Derivatives

The discovery of novel bioactive azepane derivatives follows a logical and iterative workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental_Workflow Design Compound Design & Library Synthesis Synthesis Synthesis of Novel Azepane Derivatives Design->Synthesis Purification Purification & Isolation Synthesis->Purification Characterization Structural Characterization Purification->Characterization Screening Primary Biological Screening Characterization->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Mechanism Mechanism of Action Studies Hit_ID->Mechanism SAR Structure-Activity Relationship (SAR) Studies Lead_Opt->SAR Lead_Opt->Mechanism Preclinical Preclinical Development Lead_Opt->Preclinical SAR->Design Mechanism->Preclinical

Caption: Experimental Workflow for Novel Azepane Derivative Discovery.

Conclusion

The azepane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Advances in synthetic chemistry are providing access to an unprecedented diversity of azepane derivatives. Coupled with robust biological evaluation and detailed mechanistic studies, these developments are paving the way for the identification of new drug candidates with the potential to address significant unmet medical needs in oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides a foundational understanding of the key aspects of this exciting and rapidly evolving field of research.

References

An In-depth Technical Guide on the Spectroscopic Characterization of Azepan-1-yl-(3-iodophenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data expected for the compound Azepan-1-yl-(3-iodophenyl)methanone. Due to the absence of publicly available experimental data for this specific molecule, this document presents predicted spectroscopic values and data from closely related analogs to serve as a reference for researchers involved in its synthesis and characterization. The guide also outlines detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural elucidation of novel chemical entities.

Predicted and Representative Spectroscopic Data

While specific experimental data for this compound is not available in the searched literature, we can infer expected spectral characteristics based on its structure and by examining data from analogous compounds. The following tables summarize the anticipated data.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.9s1HAr-H (proton between I and C=O)
~ 7.6 - 7.7d1HAr-H (proton ortho to I)
~ 7.3 - 7.4d1HAr-H (proton ortho to C=O)
~ 7.1 - 7.2t1HAr-H (proton meta to both I and C=O)
~ 3.6 - 3.8t2HN-CH₂ (azepane ring)
~ 3.3 - 3.5t2HN-CH₂ (azepane ring)
~ 1.5 - 1.8m8H-(CH₂)₄- (azepane ring)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 170C=O (amide)
~ 140Ar-C (ipso to C=O)
~ 138Ar-CH
~ 130Ar-CH
~ 128Ar-CH
~ 125Ar-CH
~ 95Ar-C (ipso to I)
~ 48N-CH₂ (azepane ring)
~ 45N-CH₂ (azepane ring)
~ 28CH₂ (azepane ring)
~ 27CH₂ (azepane ring)
~ 26CH₂ (azepane ring)

Table 3: Predicted IR and MS Data for this compound

Spectroscopic TechniqueCharacteristic Peaks / Values
IR (cm⁻¹) ~ 1630 - 1650 (C=O, amide stretch), ~ 3050 - 3100 (Ar C-H stretch), ~ 2850 - 2950 (Aliphatic C-H stretch)
MS (m/z) Expected Molecular Ion [M]⁺: 329.03, [M+H]⁺: 330.04. Key fragments would arise from cleavage of the amide bond.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the compound's solubility.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) sources.

  • Data Acquisition:

    • Introduce the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • The mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions are recorded.

Visualizations

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

experimental_workflow cluster_synthesis Synthesis Phase cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Reactants 3-Iodobenzoic Acid + Azepane Reaction Amide Coupling Reaction Reactants->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterize Structure IR IR Spectroscopy Purification->IR Identify Functional Groups MS Mass Spectrometry Purification->MS Determine Molecular Weight Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

A generalized workflow for the synthesis and spectroscopic analysis of a target compound.

Methodological & Application

Application Notes and Protocols for Radiolabeling with Iodinated Phenyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radioiodination, the process of incorporating a radioactive iodine isotope into a molecule, is a cornerstone technique in biomedical research and drug development. The use of iodinated phenyl compounds as radiotracers allows for sensitive and specific tracking of molecules in biological systems. This is pivotal for a range of applications including receptor binding assays, immunoassays, in vivo imaging (SPECT and PET), and biodistribution studies. The choice of radioiodine isotope, such as Iodine-125 (¹²⁵I) with its convenient half-life of approximately 60 days, is ideal for many research applications, while other isotopes like ¹²³I and ¹³¹I are employed for clinical imaging and therapy.[1][2]

This document provides detailed protocols for three common methods of radioiodination: the Iodogen method, the Chloramine-T method, and the Bolton-Hunter method. Each method offers distinct advantages and is suited for different types of molecules and experimental conditions. We also present a general protocol for the crucial step of determining radiochemical purity, a critical parameter for ensuring the quality and reliability of the radiolabeled compound. Furthermore, we illustrate the application of these radiolabeled compounds by providing diagrams of key signaling pathways that can be investigated using such tracers, including the Epidermal Growth Factor Receptor (EGFR) pathway, the Poly (ADP-ribose) polymerase (PARP) DNA repair mechanism, and the Serotonin Transporter (SERT) system.

Comparison of Radiolabeling Methods

The selection of an appropriate radiolabeling method is critical and depends on the nature of the molecule to be labeled, particularly its sensitivity to oxidation and the availability of specific functional groups. The following tables summarize and compare the key quantitative parameters of the Iodogen, Chloramine-T, and Bolton-Hunter methods.

Parameter Iodogen Method Chloramine-T Method Bolton-Hunter Method
Principle Solid-phase oxidation of iodideAqueous-phase oxidation of iodideIndirect acylation of primary amines
Primary Target Residues Tyrosine, HistidineTyrosine, HistidineLysine, N-terminal amines
Oxidizing Agent 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (Iodogen)N-chloro-p-toluenesulfonamide (Chloramine-T)None (pre-iodinated reagent)
Reaction Conditions Mild, solid-phase reaction minimizes direct contact of oxidant with the protein.[1][3]Harsher, can lead to oxidation of sensitive residues.[3]Non-oxidative, gentle on the protein.[4][5]
Typical pH Range 6.5 - 8.5~7.0[3]8.5
Typical Reaction Time 5 - 20 minutes1 - 10 minutes15 - 30 minutes[4]
Typical Temperature Room Temperature or 0-4°CRoom Temperature or 0-4°C0°C[4]
Performance Metric Iodogen Method Chloramine-T Method Bolton-Hunter Method
Radiochemical Yield Generally high, can exceed 90%.High, but can be variable and dependent on conditions.Dependent on the efficiency of the acylation reaction.
Specific Activity HighHighHigh
Radiochemical Purity Generally high, >95% achievable with purification.Can be lower due to side reactions; purification is critical.High, as the iodination step is separate from protein conjugation.
Advantages Mild reaction conditions, simple procedure, high yields.[3]Rapid, uses inexpensive reagents.[6]Suitable for proteins lacking tyrosine or sensitive to oxidation.[4][5]
Disadvantages Iodogen is insoluble in water.Can cause oxidative damage to proteins.[3]Modifies lysine residues, which may affect biological activity.

Experimental Protocols

Radiolabeling using the Iodogen Method

This method utilizes a water-insoluble oxidizing agent, Iodogen, coated onto the surface of the reaction vessel. This minimizes direct contact between the oxidizing agent and the protein, making it a milder alternative to the Chloramine-T method.[1][3]

Materials:

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Chloroform or Dichloromethane

  • Protein or peptide to be labeled

  • Sodium Iodide (Na¹²⁵I)

  • Phosphate buffer (0.05 M, pH 7.4)

  • Sodium metabisulfite or sodium sulfite solution (to stop the reaction)

  • Purification column (e.g., Sephadex G-25)

  • Reaction vials (e.g., 1.5 mL polypropylene tubes)

Protocol:

  • Prepare Iodogen-coated tubes:

    • Dissolve Iodogen in chloroform or dichloromethane at a concentration of 1 mg/mL.

    • Add 50-100 µL of the Iodogen solution to a reaction vial.

    • Evaporate the solvent under a gentle stream of nitrogen to form a thin film of Iodogen on the bottom of the tube.

    • Store the coated tubes in a desiccator at 4°C until use.

  • Radiolabeling Reaction:

    • Add 10-100 µg of the protein/peptide dissolved in 100 µL of phosphate buffer to the Iodogen-coated tube.

    • Add 1-10 µL of Na¹²⁵I (carrier-free) to the reaction mixture.

    • Gently agitate the mixture and incubate for 10-15 minutes at room temperature.

  • Reaction Termination:

    • Transfer the reaction mixture to a clean tube containing 100 µL of sodium metabisulfite or sodium sulfite solution (1 mg/mL in phosphate buffer) to stop the oxidation reaction.

  • Purification:

    • Separate the radiolabeled protein from unreacted iodide and other small molecules using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS with 0.1% BSA).

    • Collect fractions and measure the radioactivity of each fraction to identify the protein peak.

Iodogen_Workflow cluster_prep Preparation cluster_labeling Radiolabeling cluster_termination Termination & Purification Iodogen_sol Iodogen in Chloroform Coat_tube Coat Reaction Tube Iodogen_sol->Coat_tube Evaporate Evaporate Solvent Coat_tube->Evaporate Coated_tube Iodogen-Coated Tube Evaporate->Coated_tube Add_protein Add Protein/Peptide in Buffer Coated_tube->Add_protein Incubate Incubate (10-15 min) Add_protein->Incubate Add_iodide Add Na¹²⁵I Add_iodide->Incubate Terminate Stop Reaction (Sodium Metabisulfite) Incubate->Terminate Purify Purify (e.g., Gel Filtration) Terminate->Purify Labeled_product Radiolabeled Product Purify->Labeled_product

Caption: Workflow for the Iodogen radiolabeling method.

Radiolabeling using the Chloramine-T Method

The Chloramine-T method is a widely used, rapid, and efficient technique for radioiodination. It employs the strong oxidizing agent Chloramine-T to convert iodide to its reactive electrophilic form.[6]

Materials:

  • Chloramine-T

  • Protein or peptide to be labeled

  • Sodium Iodide (Na¹²⁵I)

  • Phosphate buffer (0.5 M, pH 7.5)

  • Sodium metabisulfite solution

  • Purification column (e.g., Sephadex G-25)

  • Reaction vials

Protocol:

  • Prepare Reagents:

    • Dissolve the protein/peptide in phosphate buffer.

    • Prepare a fresh solution of Chloramine-T in phosphate buffer (e.g., 1 mg/mL).

    • Prepare a fresh solution of sodium metabisulfite in phosphate buffer (e.g., 2 mg/mL).

  • Radiolabeling Reaction:

    • In a reaction vial, combine 10-100 µg of the protein/peptide solution with 1-10 µL of Na¹²⁵I.

    • Initiate the reaction by adding 10-20 µL of the Chloramine-T solution.

    • Gently mix and incubate for 1-2 minutes at room temperature. The reaction time should be minimized to prevent oxidative damage.

  • Reaction Termination:

    • Stop the reaction by adding 20-40 µL of the sodium metabisulfite solution.

  • Purification:

    • Purify the radiolabeled protein using a desalting column as described in the Iodogen method.

ChloramineT_Workflow cluster_reaction Reaction cluster_termination Termination & Purification Mix_reagents Combine Protein, Na¹²⁵I, and Buffer Add_chloramineT Add Chloramine-T Mix_reagents->Add_chloramineT Incubate Incubate (1-2 min) Add_chloramineT->Incubate Terminate Stop Reaction (Sodium Metabisulfite) Incubate->Terminate Purify Purify (e.g., Gel Filtration) Terminate->Purify Labeled_product Radiolabeled Product Purify->Labeled_product

Caption: Workflow for the Chloramine-T radiolabeling method.

Radiolabeling using the Bolton-Hunter Reagent

This is an indirect method that is particularly useful for proteins that lack accessible tyrosine residues or are sensitive to oxidation.[4][5] The method involves the acylation of primary amino groups (lysine residues and the N-terminus) with a pre-iodinated reagent, N-succinimidyl-3-(4-hydroxyphenyl)propionate (Bolton-Hunter reagent).[4]

Materials:

  • ¹²⁵I-labeled Bolton-Hunter Reagent

  • Protein to be labeled

  • Borate buffer (0.1 M, pH 8.5)

  • Glycine solution (0.2 M in borate buffer)

  • Purification column (e.g., Sephadex G-25)

  • Reaction vials

Protocol:

  • Radiolabeling Reaction:

    • Dissolve 5-10 µg of the protein in 10 µL of borate buffer.

    • Add the ¹²⁵I-labeled Bolton-Hunter reagent (typically in an organic solvent, which should be evaporated first under nitrogen).

    • Reconstitute the dried reagent with the protein solution.

    • Incubate the reaction mixture for 15-30 minutes at 0°C (on ice).[4]

  • Reaction Quenching:

    • Quench the reaction by adding an excess of a primary amine-containing solution, such as 0.5 mL of 0.2 M glycine in borate buffer, to react with any unreacted Bolton-Hunter reagent.[4]

    • Incubate for an additional 5 minutes at 0°C.[4]

  • Purification:

    • Separate the radiolabeled protein from unreacted reagent and byproducts using a desalting column.

BoltonHunter_Workflow cluster_reaction Reaction cluster_quenching Quenching & Purification Prepare_reagent Prepare ¹²⁵I-Bolton-Hunter Reagent (dried) Add_protein Add Protein in Borate Buffer Prepare_reagent->Add_protein Incubate Incubate (15-30 min, 0°C) Add_protein->Incubate Quench Quench Reaction (Glycine) Incubate->Quench Purify Purify (e.g., Gel Filtration) Quench->Purify Labeled_product Radiolabeled Product Purify->Labeled_product

Caption: Workflow for the Bolton-Hunter radiolabeling method.

Determination of Radiochemical Purity

Ensuring high radiochemical purity is essential for the reliability of subsequent experiments. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are common methods for this analysis.[7][8][9]

A. Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (e.g., silica gel)

  • Developing solvent system (mobile phase)

  • TLC development chamber

  • Radiolabeled sample

  • TLC scanner or autoradiography system

Protocol:

  • Spot a small amount (1-2 µL) of the radiolabeled sample onto the origin of a TLC plate.

  • Place the plate in a development chamber containing the appropriate mobile phase.

  • Allow the solvent to migrate up the plate until the solvent front is near the top.

  • Remove the plate and allow it to dry.

  • Analyze the distribution of radioactivity on the plate using a radio-TLC scanner or by exposing the plate to an autoradiography film or phosphor screen.

  • Calculate the radiochemical purity by determining the percentage of radioactivity in the spot corresponding to the desired product versus the total radioactivity on the lane.

B. High-Performance Liquid Chromatography (HPLC)

Materials:

  • HPLC system with a radioactivity detector

  • Appropriate HPLC column (e.g., reverse-phase C18)

  • Mobile phase solvents

  • Radiolabeled sample

Protocol:

  • Equilibrate the HPLC system with the chosen mobile phase.

  • Inject a small volume of the radiolabeled sample onto the column.

  • Run the HPLC program with a suitable gradient to separate the components of the mixture.

  • The radioactivity detector will monitor the elution of radioactive species from the column.

  • Integrate the peaks in the resulting radiochromatogram.

  • Calculate the radiochemical purity by dividing the area of the peak corresponding to the radiolabeled product by the total area of all radioactive peaks.[10]

Application of Iodinated Phenyl Compounds in Signaling Pathway Studies

Radiolabeled iodinated phenyl compounds are invaluable tools for studying various biological pathways. By labeling ligands, inhibitors, or substrates, researchers can track their interactions with specific molecular targets and elucidate downstream signaling events.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is crucial for regulating cell growth, proliferation, and differentiation.[11] Its dysregulation is a hallmark of many cancers. Iodinated quinazoline derivatives, which act as EGFR tyrosine kinase inhibitors, can be used to study this pathway.[12]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Autophosphorylation PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: The EGFR signaling cascade, a target for iodinated inhibitors.

PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the repair of DNA single-strand breaks (SSBs).[13] PARP inhibitors, which can be radiolabeled with iodine, are effective cancer therapies, particularly in tumors with mutations in the BRCA1 or BRCA2 genes, through a mechanism known as synthetic lethality.[14][15]

PARP_Pathway cluster_normal Normal Cell (BRCA Proficient) cluster_cancer Cancer Cell (BRCA Deficient) with PARP Inhibitor DNA_SSB1 DNA Single-Strand Break (SSB) PARP1 PARP DNA_SSB1->PARP1 DNA_DSB1 Replication Fork Collapse (Double-Strand Break - DSB) DNA_SSB1->DNA_DSB1 BER1 Base Excision Repair PARP1->BER1 Repair1 DNA Repair & Cell Survival BER1->Repair1 HR1 Homologous Recombination (BRCA1/2) DNA_DSB1->HR1 HR1->Repair1 DNA_SSB2 DNA Single-Strand Break (SSB) PARP2 PARP Trapped DNA_SSB2->PARP2 PARPi Iodinated PARP Inhibitor PARPi->PARP2 DNA_DSB2 Replication Fork Collapse (Double-Strand Break - DSB) PARP2->DNA_DSB2 Increased DSBs HR2 Homologous Recombination (Defective) DNA_DSB2->HR2 Apoptosis Cell Death (Apoptosis) HR2->Apoptosis

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Serotonin Transporter (SERT) Function

The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft, thus terminating its signal.[16] It is a primary target for many antidepressant medications. Radiolabeled ligands like ¹²³I-ADAM are used to image and quantify SERT in the brain.[4]

SERT_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Serotonin Serotonin (5-HT) Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin->Postsynaptic_Receptor Signal Transduction SERT SERT Serotonin->SERT Reuptake Reuptake SERT->Reuptake Conformational Change Na Na+ Na->SERT Cl Cl- Cl->SERT K K+ K->SERT Reset Vesicle Synaptic Vesicle Reuptake->Vesicle Recycling

Caption: The role of the serotonin transporter (SERT) in the synapse.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using Azepan-1-yl-(3-iodophenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between aryl or vinyl halides and an organoboron species. This reaction is of paramount importance in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates. Azepan-1-yl-(3-iodophenyl)methanone is a valuable building block for drug discovery, incorporating a flexible seven-membered azepane ring, a motif present in numerous biologically active compounds and FDA-approved drugs.[1][2] The presence of an aryl iodide provides a reactive handle for Suzuki coupling, allowing for the introduction of diverse aryl and heteroaryl substituents.

These application notes provide a detailed protocol for the Suzuki coupling of this compound with various boronic acids. The protocols are based on established methodologies for sterically hindered aryl iodides and ketones, offering a robust starting point for the synthesis of novel triaryl- or biarylmethanone derivatives.

Data Presentation: Reaction Parameters and Expected Yields

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of aryl iodides, particularly those with steric hindrance, with various arylboronic acids. While specific data for this compound is not extensively available, the data from analogous systems provide a strong predictive framework.

Table 1: General Suzuki Coupling Conditions for Aryl Iodides

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligandCatalyst choice can significantly impact yield, especially with hindered substrates.
Ligand PPh₃, SPhos, RuPhos, PCy₃Bulky, electron-rich phosphine ligands are often beneficial for hindered substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The choice of base is crucial and often solvent-dependent.
Solvent Toluene, Dioxane, DMF, THF/H₂OA mixture of an organic solvent and water is commonly used.
Temperature 80-110 °CReaction temperature may need optimization depending on the reactivity of the coupling partners.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent degradation of the catalyst.

Table 2: Exemplary Suzuki Coupling Reactions of Sterically Hindered Aryl Halides and Ketones

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
2-IodobenzophenonePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O10085
3-Iodobenzophenone4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-K₃PO₄Dioxane9092
1-Iodo-2-naphthoyl derivativeThiophene-2-boronic acidPd(OAc)₂ (5)SPhos (10)Cs₂CO₃Toluene11078
2-Bromo-4'-methylacetophenonePhenylboronic acidPd₂(dba)₃ (1)PCy₃ (4)K₃PO₄THF8095

Note: The data in this table is compiled from literature reports on analogous systems and serves as a guideline. Actual yields may vary.

Experimental Protocols

The following is a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture with water)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

  • Addition of Reagents: Add the arylboronic acid (1.2 equivalents) and the base (2 equivalents of K₂CO₃).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., a 4:1 mixture of Toluene and water). Follow this with the addition of the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow start Start reagents Combine Aryl Iodide, Boronic Acid, Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent_cat Add Solvent and Pd Catalyst inert->solvent_cat heat Heat and Stir solvent_cat->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Relevance in Drug Discovery

DrugDiscovery Building_Block This compound Suzuki_Coupling Suzuki Coupling Building_Block->Suzuki_Coupling Library_Synthesis Library of Novel Compounds Suzuki_Coupling->Library_Synthesis Diverse_Boronic_Acids Diverse Aryl/Heteroaryl Boronic Acids Diverse_Boronic_Acids->Suzuki_Coupling SAR_Studies Structure-Activity Relationship (SAR) Studies Library_Synthesis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

Caption: The role of Suzuki coupling in library synthesis for drug discovery.

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. The steric hindrance from the azepane group and the ketone may require more specialized catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos).

  • Side Reactions: Protodeboronation of the boronic acid can be a competing side reaction. Using a less aqueous solvent system or a different base might mitigate this issue. Homocoupling of the boronic acid can also occur, which can be minimized by careful control of reaction conditions and catalyst choice.

  • Catalyst Inhibition: The nitrogen atom of the azepane ring could potentially coordinate to the palladium center and inhibit catalysis. While reports on similar systems suggest this is not always a prohibitive issue, if catalyst deactivation is suspected, using a ligand that can more strongly coordinate to the palladium may be beneficial.

  • Purification: The polarity of the azepane-containing products may necessitate the use of more polar eluent systems during column chromatography for effective purification.

By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile building block in their drug discovery and development efforts.

References

Application Notes and Protocols for Sonogashira Cross-Coupling with Aryl Iodides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, is instrumental in the synthesis of complex molecules, including pharmaceuticals, natural products, organic materials, and nanomaterials.[1] Its utility is underscored by the mild reaction conditions often employed, such as room temperature and the use of a mild base.[1]

Aryl iodides are particularly reactive substrates in Sonogashira couplings, often allowing for reactions to proceed at room temperature.[1][3] This high reactivity, in comparison to other aryl halides (I > OTf > Br >> Cl), makes them ideal coupling partners for a broad range of terminal alkynes.[1][3] These application notes provide a detailed overview of the experimental setup for Sonogashira cross-coupling reactions involving aryl iodides, including both traditional copper-co-catalyzed and copper-free protocols.

Catalytic Systems and Reaction Components

The success of the Sonogashira coupling is highly dependent on the careful selection of the catalyst, co-catalyst (if applicable), base, and solvent.

Catalysts:

  • Palladium Catalysts: A palladium(0) complex is the active catalyst. Common precursors include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2].[1] Complexes with bidentate phosphine ligands such as [Pd(dppe)Cl2], [Pd(dppp)Cl2], and [Pd(dppf)Cl2] are also employed.[1]

  • Copper(I) Co-catalyst: In the traditional Sonogashira reaction, a copper(I) salt, typically copper(I) iodide (CuI), is used to facilitate the reaction, allowing it to proceed at room temperature.[4]

Base: The reaction medium must be basic to neutralize the hydrogen halide formed as a byproduct.[1] Amine bases such as diethylamine, triethylamine, or diisopropylamine are frequently used and can also serve as the solvent.[1][3] Other bases like potassium carbonate or cesium carbonate are also utilized.[1]

Solvent: A variety of solvents can be used, with the choice often depending on the specific substrates and reaction conditions. Amine bases can act as the solvent, but co-solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or ether are also common.[1][3]

Copper-Free Sonogashira Coupling

A significant variation of the Sonogashira reaction is the copper-free protocol. The presence of copper can lead to the undesired homocoupling of the terminal alkyne, known as the Glaser coupling.[1] Copper-free systems have been developed to circumvent this side reaction. These reactions are often conducted in an inert atmosphere to prevent oxidative homocoupling.[1]

Experimental Protocols

Below are representative protocols for the Sonogashira cross-coupling of aryl iodides with terminal alkynes.

Protocol 1: Standard Copper-Co-catalyzed Sonogashira Coupling

This protocol is a general procedure for the coupling of an aryl iodide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

Materials:

  • Aryl iodide (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (1-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Diisopropylamine or Triethylamine (as solvent or co-solvent)

  • Tetrahydrofuran (THF) (if a co-solvent is needed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for workup and chromatography (e.g., diethyl ether, ethyl acetate, hexane)

  • Saturated aqueous ammonium chloride, sodium bicarbonate, and brine solutions

  • Celite®

Procedure:

  • To a solution of the aryl iodide (1.0 eq) in a suitable solvent such as THF (5 mL per 0.81 mmol of aryl halide) at room temperature, add sequentially the palladium catalyst [Pd(PPh3)2Cl2] (e.g., 0.05 eq), copper(I) iodide (e.g., 0.025 eq), and an amine base like diisopropylamine (e.g., 7.0 eq).[3]

  • Add the terminal alkyne (e.g., 1.1 eq) to the reaction mixture.[3]

  • Stir the reaction at room temperature for 3-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.[3]

  • Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[3]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol outlines a procedure for the Sonogashira coupling of an aryl iodide without the use of a copper co-catalyst, which can be advantageous for sensitive substrates.

Materials:

  • Aryl iodide (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., [Pd(PPh3)4] or a complex formed in situ from a palladium precursor and a ligand) (1-5 mol%)

  • Base (e.g., cesium carbonate, potassium carbonate, or an amine base like piperidine)

  • Solvent (e.g., N-methylpyrrolidinone (NMP), DMF, or an amine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for workup and chromatography

Procedure:

  • In a reaction vessel, combine the aryl iodide (1.0 eq), terminal alkyne (1.2 eq), palladium catalyst (e.g., 2 mol%), and base (e.g., 2.0 eq of Cs2CO3).

  • Add the degassed solvent (e.g., DMF) and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or GC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the pure product.

Data Presentation: Reaction Conditions Summary

The following tables summarize typical reaction conditions for the Sonogashira coupling of aryl iodides.

Table 1: Copper-Co-catalyzed Sonogashira Coupling of Aryl Iodides

ParameterConditionNotes
Aryl Halide Aryl IodideMost reactive halide, allows for mild conditions.[1][3]
Alkyne Terminal AlkyneA slight excess is typically used.
Pd Catalyst [Pd(PPh3)2Cl2], [Pd(PPh3)4]1-5 mol% loading is common.
Cu Co-catalyst CuI1-5 mol% loading is typical.
Base Diisopropylamine, TriethylamineCan also serve as the solvent.[1][3]
Solvent THF, DMF, AmineChoice depends on substrate solubility and temperature.
Temperature Room TemperatureOften sufficient for aryl iodides.[1]
Reaction Time 3 - 24 hoursMonitored by TLC or GC.

Table 2: Copper-Free Sonogashira Coupling of Aryl Iodides

ParameterConditionNotes
Aryl Halide Aryl IodideHigh reactivity is advantageous.[1]
Alkyne Terminal AlkyneTypically used in slight excess.
Pd Catalyst [Pd(PPh3)4], Pd2(dba)3 + ligandLigand choice is crucial for efficiency.[5]
Base Cs2CO3, K2CO3, Piperidine, TBAAA variety of organic and inorganic bases can be used.[1][5]
Solvent NMP, DMF, AmineDegassed solvents are recommended.
Temperature Room Temperature to 120 °CMay require heating depending on the specific system.[6]
Atmosphere Inert (Nitrogen or Argon)Important to prevent oxidative side reactions.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for a Sonogashira cross-coupling experiment.

Sonogashira_Workflow prep Reagent Preparation (Aryl Iodide, Alkyne, Catalysts, Base, Solvent) setup Reaction Setup (Under Inert Atmosphere if Copper-Free) prep->setup reaction Reaction (Stirring at specified temperature) setup->reaction monitoring Monitoring (TLC/GC) reaction->monitoring Periodic Sampling workup Workup (Quenching, Extraction, Washing) reaction->workup Upon Completion monitoring->reaction purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for the Sonogashira cross-coupling reaction.

Catalytic Cycle

The mechanism of the Sonogashira reaction proceeds through a catalytic cycle involving the palladium catalyst. A simplified representation is shown below.

Catalytic_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-I(L2) pd0->pd_complex Oxidative Addition (Ar-I) alkyne_complex Ar-Pd(II)-C≡CR'(L2) pd_complex->alkyne_complex Transmetalation (Cu-C≡CR') alkyne_complex->pd0 Reductive Elimination product Ar-C≡CR' alkyne_complex->product

Caption: Simplified catalytic cycle for the copper-co-catalyzed Sonogashira reaction.

References

Application of Azepane Derivatives in CNS Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold is a privileged seven-membered heterocyclic motif that has garnered significant attention in central nervous system (CNS) drug discovery. Its inherent conformational flexibility allows for optimal binding to a variety of CNS targets, and its physicochemical properties often facilitate blood-brain barrier penetration.[1] This document provides detailed application notes and experimental protocols for the evaluation of azepane derivatives as potential CNS therapeutic agents, with a focus on their application as anticonvulsants and modulators of monoamine transporters and G-protein coupled receptors (GPCRs).

Featured Azepane Derivative: N-Benzylated Bicyclic Azepanes

A promising class of azepane derivatives is the N-benzylated bicyclic azepanes, which have been identified as potent inhibitors of monoamine transporters.[2][3][4][5][6][7][8][9][10] These compounds show potential for the treatment of neuropsychiatric disorders. The following sections will detail the synthesis and biological evaluation of a representative compound from this class.

Synthesis Protocol: (1R,6R)-8-benzyl-8-azabicyclo[5.2.1]decan-10-one

This protocol describes the synthesis of a chiral bicyclic azepane derivative, a potent monoamine transport inhibitor. The synthesis involves a key Beckmann rearrangement step to form the azepane ring.[11]

Materials:

  • (1R,5R)-bicyclo[3.3.0]octan-2-one

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Benzylamine

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Oxime Formation: Dissolve (1R,5R)-bicyclo[3.3.0]octan-2-one (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.0 eq) in ethanol. Reflux the mixture for 4 hours. After cooling to room temperature, remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the oxime.

  • Beckmann Rearrangement: Dissolve the oxime (1.0 eq) in pyridine and cool to 0°C. Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5°C. Stir the reaction at room temperature for 12 hours. Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate. Purify the crude product by silica gel column chromatography to obtain the lactam.

  • Reductive Amination: To a solution of the lactam (1.0 eq) and benzylamine (1.2 eq) in dichloromethane, add sodium triacetoxyborohydride (1.5 eq). Stir the reaction at room temperature for 24 hours. Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield (1R,6R)-8-benzyl-8-azabicyclo[5.2.1]decan-10-one.

In Vitro Biological Evaluation Protocols

Monoamine Transporter Uptake Assay

This assay is used to determine the inhibitory activity of azepane derivatives on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). A fluorescence-based assay provides a non-radioactive, high-throughput method for measuring transporter activity.[10][12][13]

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)

  • Test azepane derivatives

  • Reference inhibitors (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the transporter of interest into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test azepane derivatives and reference inhibitors in assay buffer.

  • Assay:

    • Wash the cells with assay buffer.

    • Add the test compounds or reference inhibitors to the cells and incubate for 15-30 minutes at 37°C.

    • Add the fluorescent substrate provided in the assay kit to all wells.

    • Immediately begin kinetic reading of fluorescence intensity every 1-2 minutes for 30-60 minutes using a bottom-read fluorescence plate reader (Excitation/Emission wavelengths as specified by the kit manufacturer).

  • Data Analysis: Calculate the rate of substrate uptake for each concentration of the test compound. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Dopamine D2 Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of azepane derivatives for the dopamine D2 receptor.[14][15][16][17]

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • [³H]-Spiperone (radioligand)

  • Test azepane derivatives

  • Haloperidol (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Scintillation counter

  • Filtration manifold

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, test compound at various concentrations, and cell membranes.

  • Radioligand Addition: Add [³H]-Spiperone to each well at a concentration close to its Kd. For determining non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value for the test compound using the Cheng-Prusoff equation.

Serotonin 5-HT2C Receptor Functional Assay (Calcium Flux)

This assay measures the ability of azepane derivatives to act as agonists or antagonists at the 5-HT2C receptor by measuring changes in intracellular calcium concentration.[18][19][20][21][22]

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2C receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

  • Test azepane derivatives

  • Serotonin (5-HT) as a reference agonist

  • A known 5-HT2C antagonist (for antagonist mode)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with an integrated fluid dispenser (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating: Plate the cells in microplates and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 45-60 minutes at 37°C.

  • Agonist Mode:

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Add the test azepane derivative at various concentrations and monitor the change in fluorescence over time.

  • Antagonist Mode:

    • Pre-incubate the cells with the test azepane derivative for 15-30 minutes.

    • Add a known concentration of serotonin (e.g., EC80) and monitor the change in fluorescence.

  • Data Analysis: For agonists, calculate the EC50 and Emax values from the concentration-response curve. For antagonists, calculate the IC50 value.

In Vivo Preclinical Evaluation Protocols

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds with anticonvulsant activity.[1][3][23][24][25]

Animals:

  • Male Swiss albino mice (20-25 g)

Equipment:

  • Electroconvulsometer

  • Corneal electrodes

Procedure:

  • Drug Administration: Administer the test azepane derivative intraperitoneally (i.p.) or orally (p.o.) at various doses. Control animals receive the vehicle.

  • Seizure Induction: At the time of peak effect of the drug, apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb extension is considered as the endpoint for protection.

  • Data Analysis: Determine the median effective dose (ED50), the dose that protects 50% of the animals from seizures, using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

The scPTZ test is a model for myoclonic and absence seizures.[1][2][4][6][26][27]

Animals:

  • Male Swiss albino mice (20-25 g)

Materials:

  • Pentylenetetrazol (PTZ)

  • Saline

Procedure:

  • Drug Administration: Administer the test azepane derivative (i.p. or p.o.) at various doses. Control animals receive the vehicle.

  • Chemoconvulsant Administration: At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.

  • Observation: Observe the mice for 30 minutes for the onset of clonic convulsions (jerky movements of the limbs and body lasting for at least 5 seconds). The absence of clonic convulsions is considered protection.

  • Data Analysis: Determine the ED50 for protection against scPTZ-induced seizures.

Data Presentation

Table 1: In Vitro Activity of Representative N-Benzylated Bicyclic Azepanes

CompoundNET IC50 (nM)[7][8][9][10]DAT IC50 (nM)[7][8][9][10]SERT IC50 (nM)[7][8][9][10]D2 Ki (nM)5-HT2C EC50 (nM)
(R,R)-1a< 100< 100> 1000> 1000> 1000
m-chloro-(R,R)-1a< 50< 100< 500NDND
p-chloro-(R,R)-1a> 500> 1000> 1000NDND

ND: Not Determined

Table 2: In Vivo Anticonvulsant Activity of a Hypothetical Azepane Derivative

CompoundMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)
Azepane-X1525
Phenytoin9> 100
Ethosuximide> 100130

Signaling Pathway and Workflow Diagrams

Dopamine D2 Receptor (Gi-coupled) Signaling Pathway

D2_Signaling Ligand Azepane Derivative (Antagonist) D2R Dopamine D2 Receptor Ligand->D2R G_protein Gi/o Protein (α, β, γ) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Caption: Dopamine D2 receptor signaling cascade.

Serotonin 5-HT2C Receptor (Gq-coupled) Signaling Pathway

Caption: Serotonin 5-HT2C receptor signaling cascade.

Experimental Workflow for In Vivo Anticonvulsant Screening

Anticonvulsant_Workflow Start Start: Synthesized Azepane Derivative Dose_Prep Prepare Vehicle and Drug Solutions Start->Dose_Prep Animal_Groups Randomize Mice into Control and Treatment Groups Dose_Prep->Animal_Groups Drug_Admin Administer Vehicle or Azepane Derivative (i.p. or p.o.) Animal_Groups->Drug_Admin Wait_TPE Wait for Time of Peak Effect (TPE) Drug_Admin->Wait_TPE MES_Test Maximal Electroshock (MES) Test Wait_TPE->MES_Test scPTZ_Test Subcutaneous PTZ (scPTZ) Test Wait_TPE->scPTZ_Test Observe_MES Observe for Tonic Hindlimb Extension MES_Test->Observe_MES Observe_scPTZ Observe for Clonic Convulsions scPTZ_Test->Observe_scPTZ Data_Analysis Data Analysis: Calculate ED50 Observe_MES->Data_Analysis Observe_scPTZ->Data_Analysis End End: Determine Anticonvulsant Profile Data_Analysis->End

Caption: In vivo anticonvulsant screening workflow.

References

Application Notes and Protocols for High-Throughput Screening of Azepine-Based Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of high-throughput screening (HTS) assays relevant to the identification and characterization of azepine-based ligands. The protocols and data presented are intended to guide researchers in developing robust screening campaigns targeting common protein classes for which azepines have shown activity, such as protein kinases and G-protein coupled receptors (GPCRs).

Introduction to Azepines in Drug Discovery

The azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its seven-membered heterocyclic ring offers a three-dimensional diversity that allows for broad target engagement. Azepine-based ligands have been investigated for a range of therapeutic applications, targeting proteins such as kinases and GPCRs. High-throughput screening provides an efficient means to explore the vast chemical space of azepine derivatives and identify novel modulators of these important drug targets.

Featured High-Throughput Screening Assays

This document details four widely used HTS assay formats suitable for screening large libraries of azepine-based compounds:

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay for detecting biomolecular interactions.

  • Fluorescence Polarization (FP): A solution-based technique for monitoring binding events.

  • Förster Resonance Energy Transfer (FRET): A distance-dependent assay for measuring proximity between two fluorophores.

  • Cell-Based Reporter Gene Assays: Functional assays that measure the activity of a specific signaling pathway within a cellular context.

I. AlphaScreen Assay for Protein Kinase Inhibitors

AlphaScreen is a highly sensitive, homogeneous assay technology suitable for screening for inhibitors of protein kinases. The assay measures the phosphorylation of a biotinylated substrate by a kinase.

Experimental Workflow

cluster_0 Assay Principle Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate phosphorylates Biotinylated Substrate Biotinylated Substrate Biotinylated Substrate->Phosphorylated Substrate Streptavidin Donor Bead Streptavidin Donor Bead Biotinylated Substrate->Streptavidin Donor Bead binds ATP ATP ADP ADP ATP->ADP Anti-phospho Acceptor Bead Anti-phospho Acceptor Bead Phosphorylated Substrate->Anti-phospho Acceptor Bead binds Light Signal (520-620 nm) Light Signal (520-620 nm) Streptavidin Donor Bead->Light Signal (520-620 nm) proximity Anti-phospho Acceptor Bead->Light Signal (520-620 nm) proximity Azepine Inhibitor Azepine Inhibitor Azepine Inhibitor->Kinase inhibits

Caption: Workflow of an AlphaScreen kinase assay.

Detailed Protocol

Materials:

  • Kinase of interest (e.g., a receptor tyrosine kinase)

  • Biotinylated substrate peptide

  • ATP

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Anti-phospho-specific antibody conjugated to Acceptor beads (PerkinElmer)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.1% BSA, 0.01% Tween-20)

  • 384-well white microplates (e.g., OptiPlate-384)

  • Azepine-based compound library dissolved in DMSO

Procedure:

  • Compound Plating: Dispense 50 nL of each azepine compound from the library into the wells of a 384-well plate. Include appropriate controls (e.g., DMSO for negative control, a known inhibitor for positive control).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in assay buffer. The optimal concentrations of kinase and substrate should be empirically determined.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Prepare an ATP solution in assay buffer. The concentration should be at or near the Km for the kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a detection mix containing Streptavidin-Donor beads and anti-phospho-Acceptor beads in a suitable buffer.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction.

    • Incubate the plate in the dark at room temperature for 60 minutes to allow for bead binding.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

Quantitative Data Example
Compound IDScaffoldTarget KinaseIC₅₀ (nM)Reference
AZ-1 Pyrazolo[3,4-g]isoquinolineHaspin62[1]
AZ-2 Pyrazolo[3,4-g]isoquinolineDYRK1A248[1]
AZ-3 Pyrazolo[3,4-g]isoquinolineCLK1>1000[1]

II. Fluorescence Polarization (FP) Assay for GPCR Ligand Binding

FP is a robust and homogeneous technique for measuring the binding of a small fluorescently labeled ligand (tracer) to a larger protein, such as a GPCR. This assay can be used in a competitive format to screen for azepine-based ligands that displace the tracer from the receptor.

Experimental Workflow

cluster_1 Assay Principle Fluorescent Ligand (Tracer) Fluorescent Ligand (Tracer) Low Polarization Low Polarization Fluorescent Ligand (Tracer)->Low Polarization Fast tumbling GPCR GPCR GPCR-Tracer Complex GPCR-Tracer Complex High Polarization High Polarization GPCR-Tracer Complex->High Polarization Slow tumbling Azepine Competitor Azepine Competitor GPCRFluorescent Ligand (Tracer) GPCRFluorescent Ligand (Tracer) GPCRFluorescent Ligand (Tracer)->GPCR-Tracer Complex Azepine CompetitorGPCR-Tracer Complex Azepine CompetitorGPCR-Tracer Complex Azepine CompetitorGPCR-Tracer Complex->GPCRFluorescent Ligand (Tracer)

Caption: Principle of a competitive FP assay.

Detailed Protocol

Materials:

  • Purified GPCR (e.g., 5-HT₂C receptor) in a suitable buffer containing detergent (e.g., DDM)

  • Fluorescently labeled ligand (tracer) with known affinity for the GPCR

  • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 0.05% BSA, pH 7.4)

  • 384-well black, low-volume microplates

  • Azepine-based compound library dissolved in DMSO

Procedure:

  • Compound Plating: Dispense 50 nL of each azepine compound into the wells of the microplate.

  • Reagent Addition:

    • Add 10 µL of the GPCR solution to each well.

    • Add 10 µL of the fluorescent tracer solution to each well. The final concentration of the tracer should be at or below its Kd for the receptor.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

Quantitative Data Example

The following table shows binding affinities (Ki) of various azepinoindole derivatives for serotonin receptors.[2]

Compound ID5-HT₁ₐ Ki (nM)5-HT₂ₐ Ki (nM)5-HT₂C Ki (nM)
AZP-1 1501.83.1
AZP-2 3800.81.1
AZP-3 12002.51.6

III. FRET-Based Assay for Kinase Inhibition

FRET assays are used to measure the activity of kinases by detecting the phosphorylation of a substrate. In this format, a fluorescently labeled substrate and a phospho-specific antibody labeled with a compatible FRET partner are used.

Experimental Workflow

cluster_2 Assay Principle Kinase Kinase FRET-labeled Substrate FRET-labeled Substrate Phosphorylated Substrate Phosphorylated Substrate Phospho-Antibody (Acceptor) Phospho-Antibody (Acceptor) FRET Signal FRET Signal No FRET No FRET Azepine Inhibitor Azepine Inhibitor Azepine Inhibitor->Kinase inhibits KinaseFRET-labeled Substrate KinaseFRET-labeled Substrate KinaseFRET-labeled Substrate->Phosphorylated Substrate Phosphorylated SubstratePhospho-Antibody (Acceptor) Phosphorylated SubstratePhospho-Antibody (Acceptor) Phosphorylated SubstratePhospho-Antibody (Acceptor)->FRET Signal FRET-labeled SubstratePhospho-Antibody (Acceptor) FRET-labeled SubstratePhospho-Antibody (Acceptor) FRET-labeled SubstratePhospho-Antibody (Acceptor)->No FRET cluster_3 GPCR Signaling to Reporter Gene Azepine Ligand Azepine Ligand GPCR GPCR Azepine Ligand->GPCR binds G-protein G-protein GPCR->G-protein activates Second Messenger Cascade Second Messenger Cascade G-protein->Second Messenger Cascade Transcription Factor Transcription Factor Second Messenger Cascade->Transcription Factor activates Response Element Response Element Transcription Factor->Response Element binds Luciferase Gene Luciferase Gene Response Element->Luciferase Gene drives transcription Luciferase Protein Luciferase Protein Luciferase Gene->Luciferase Protein translated to Light Output Light Output Luciferase Protein->Light Output produces

References

Azepan-1-yl-(3-iodophenyl)methanone as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepan-1-yl-(3-iodophenyl)methanone is a versatile building block in organic synthesis, particularly valuable in the fields of medicinal chemistry and materials science. Its structure incorporates three key features: an azepane ring, a benzophenone core, and a reactive iodine atom on the phenyl ring. The azepane moiety is a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic properties. The benzophenone core is present in numerous biologically active compounds. The presence of the iodo-substituent at the meta-position opens up a vast chemical space for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups, making it an ideal starting material for the synthesis of diverse compound libraries for screening and lead optimization.

Physicochemical Properties (Predicted)

PropertyValue
Molecular Formula C₁₃H₁₆INO
Molecular Weight 329.18 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)
Boiling Point > 300 °C (predicted)
Melting Point Not determined

Synthesis of this compound

A straightforward and high-yielding protocol for the synthesis of the title compound is the acylation of azepane with 3-iodobenzoyl chloride.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of azepane (1.1 equivalents) and a suitable base such as triethylamine or diisopropylethylamine (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a solution of 3-iodobenzoyl chloride (1.0 equivalent) in the same solvent dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

cluster_synthesis Synthesis of this compound 3_iodobenzoyl_chloride 3-Iodobenzoyl Chloride product This compound 3_iodobenzoyl_chloride->product Acylation azepane Azepane azepane->product base Base (e.g., Et3N) base->product solvent Solvent (e.g., DCM) solvent->product

Caption: Synthesis of the title compound via acylation.

Applications in Cross-Coupling Reactions

The true utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

cluster_workflow Cross-Coupling Workflow start This compound suzuki Suzuki Coupling (Boronic Acid/Ester) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira heck Heck Coupling (Alkene) start->heck buchwald Buchwald-Hartwig Amination (Amine) start->buchwald cyanation Cyanation (Cyanide Source) start->cyanation product_aryl Aryl Derivative suzuki->product_aryl product_alkyne Alkynyl Derivative sonogashira->product_alkyne product_alkene Alkenyl Derivative heck->product_alkene product_amine Amino Derivative buchwald->product_amine product_nitrile Nitrile Derivative cyanation->product_nitrile

Caption: Versatility in palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

This reaction is ideal for creating carbon-carbon bonds between the phenyl ring of the building block and another aryl or heteroaryl group.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), an arylboronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction Conditions: Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.

Representative Data for Suzuki-Miyaura Coupling of Aryl Iodides

Aryl Iodide SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
4-IodoanisolePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10095
1-Iodonaphthalene4-Methylphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O9092
3-IodobenzonitrileThiophene-2-boronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene11088
Sonogashira Coupling: Synthesis of Alkynyl Derivatives

This reaction allows for the introduction of an alkyne moiety, a versatile functional group for further transformations or as a structural element in its own right.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a mixture of this compound (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in an anhydrous, degassed solvent (e.g., THF, DMF), add a terminal alkyne (1.2-1.5 equivalents) and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents).

  • Reaction Conditions: Stir the reaction under an inert atmosphere (argon or nitrogen) at a temperature ranging from room temperature to 60 °C.

  • Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the crude product by column chromatography.

Representative Data for Sonogashira Coupling of Aryl Iodides

Aryl Iodide SubstrateAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
1-Iodo-4-nitrobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)5Et₃NTHF2598
3-IodopyridineTrimethylsilylacetylenePd(OAc)₂/XPhos (2)10Cs₂CO₃Dioxane6091
4-Iodotoluene1-HeptynePd(PPh₃)₄ (3)5DIPADMF5089

Application in Medicinal Chemistry

Derivatives of this compound are of significant interest in drug discovery. The ability to rapidly generate a library of analogs via cross-coupling allows for the exploration of structure-activity relationships (SAR). For example, the introduction of different aryl groups via Suzuki coupling can probe interactions with hydrophobic pockets in a target protein. The benzophenone scaffold itself is a known pharmacophore in various targets.

cluster_pathway Illustrative Drug Action Pathway Drug Azepane Derivative Receptor GPCR / Kinase Drug->Receptor Binding & Modulation Signaling Intracellular Signaling Cascade Receptor->Signaling Activation / Inhibition Response Cellular Response (e.g., Inhibition of Proliferation) Signaling->Response

Application Notes and Protocols for the Introduction of the Azepane Moiety into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azepane scaffold, a seven-membered saturated nitrogen-containing heterocycle, is a privileged structural motif in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for novel interactions with biological targets, often leading to improved potency, selectivity, and pharmacokinetic properties compared to their five- and six-membered counterparts. Azepane-containing molecules have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1] Several FDA-approved drugs, such as the antidiabetic agent tolazamide and the antihistamine azelastine, feature the azepane ring, highlighting its therapeutic importance.[2] This document provides detailed application notes and experimental protocols for several key synthetic methods used to introduce the azepane moiety into bioactive molecules.

Synthetic Methodologies

A variety of synthetic strategies have been developed to construct the azepane ring system. The choice of method often depends on the desired substitution pattern, stereochemistry, and the nature of the starting materials. Key approaches include ring-expansion reactions, cycloadditions, and dearomative strategies.

Ring-Expansion Reactions

Ring-expansion reactions provide a powerful means to access seven-membered rings from more readily available five- or six-membered precursors.

The Beckmann rearrangement of cyclohexanone oximes is a classic and industrially relevant method for the synthesis of ε-caprolactam, the precursor to Nylon-6. This acid-catalyzed rearrangement can be adapted for the synthesis of substituted azepanones. The reaction involves the treatment of a cyclohexanone oxime with an acid, leading to the migration of the group anti-periplanar to the oxime's hydroxyl group.

Table 1: Quantitative Data for Beckmann Rearrangement of Cyclohexanone Oximes

EntryCyclohexanone Oxime SubstrateCatalyst/ReagentSolventTemp (°C)Yield (%)Selectivity (%)Reference
1Cyclohexanone oximeFuming sulfuric acid (oleum)Oleum-HighHigh[2]
2Cyclohexanone oximeTrifluoroacetic acid (TFA)Toluene100>99 (Conversion)>99[2]
3Cyclohexanone oximeCaprolactam-based Brønsted acidic ionic liquidIonic Liquid100>99 (Conversion)>99[3]
4Cyclohexanone oximeHeteropoly acid on SiO₂Organic Solvent30-150HighHigh[4]

Experimental Protocol: Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam

  • Materials: Cyclohexanone oxime, trifluoroacetic acid (TFA), toluene, 5 M NaOH, dichloromethane.

  • Procedure:

    • To a solution of cyclohexanone oxime (1.0 mmol) in toluene (5 mL) in a sealed vial, add trifluoroacetic acid (2.0 mmol).

    • Heat the reaction mixture to 100 °C and stir for the appropriate time (monitor by TLC or GC).

    • Cool the reaction mixture to room temperature and carefully quench with 5 M NaOH solution until the pH is basic.

    • Extract the aqueous layer with dichloromethane (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or distillation to afford ε-caprolactam.[2]

Beckmann_Rearrangement cluster_main Beckmann Rearrangement Workflow start Cyclohexanone Oxime reagent Acid Catalyst (e.g., H₂SO₄, TFA) intermediate Protonated Oxime start->intermediate Protonation rearrangement Rearrangement & H₂O loss intermediate->rearrangement nitrilium Nitrilium Ion Intermediate rearrangement->nitrilium hydrolysis Hydrolysis nitrilium->hydrolysis H₂O attack product Azepanone (Caprolactam) hydrolysis->product Tautomerization Four_Three_Cycloaddition cluster_main [4+3] Cycloaddition Workflow cyclopropane Donor-Acceptor Cyclopropane cycloaddition [4+3] Cycloaddition cyclopropane->cycloaddition azadiene Azadiene azadiene->cycloaddition catalyst Lewis Acid (e.g., Yb(OTf)₃) catalyst->cycloaddition product Substituted Azepanone cycloaddition->product Photochemical_Ring_Expansion cluster_main Photochemical Ring Expansion Workflow nitroarene Nitroarene nitrene Singlet Nitrene Intermediate nitroarene->nitrene Deoxygenation reagents P(Oi-Pr)₃, Et₂NH, Blue Light (hν) ring_expansion Ring Expansion nitrene->ring_expansion azepine 3H-Azepine Intermediate ring_expansion->azepine hydrogenation Hydrogenation (H₂, Pd/C, PtO₂) azepine->hydrogenation azepane Polysubstituted Azepane hydrogenation->azepane

References

Application Notes and Protocols for in vitro Cell-Based Assays of Azepan-1-yl-(3-iodophenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Azepan-1-yl-(3-iodophenyl)methanone is a novel chemical entity with a structure suggestive of potential psychoactive properties. Its core components, an azepane ring linked to an iodophenyl methanone, are found in various compounds targeting the central nervous system. A primary mechanism for many psychoactive compounds is the modulation of monoamine transporters, which are responsible for the reuptake of key neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft.[1][2] Inhibition of these transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—increases the extracellular concentration of their respective neurotransmitters, leading to a range of physiological and psychological effects.[3]

These application notes provide a comprehensive suite of in vitro cell-based assays to characterize the pharmacological profile of this compound. The protocols detailed below will enable researchers to:

  • Assess the general cytotoxicity of the compound to determine a suitable concentration range for further experiments.

  • Evaluate the inhibitory activity of the compound on the human dopamine, norepinephrine, and serotonin transporters.

Two primary methods for assessing transporter inhibition are described: a traditional radiolabeled substrate uptake assay and a more contemporary fluorescence-based uptake assay.[4][5] The data generated from these assays will be crucial in determining the potency (IC50) and selectivity of this compound for the different monoamine transporters.

Section 1: Cytotoxicity and Cell Viability Assays

Prior to assessing the specific activity of this compound on monoamine transporters, it is essential to determine its intrinsic cytotoxicity. This ensures that any observed inhibition of transporter function is not a result of cell death. Two common methods for assessing cytotoxicity and cell viability are the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.[6][7]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay quantifies the metabolic activity of living cells, which is an indicator of cell viability.[8] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[9]

Experimental Protocol:

  • Cell Plating: Seed cells (e.g., HEK293, CHO, or MDCK) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Solubilization: Add 150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[7] The amount of LDH is proportional to the number of lysed cells.

Experimental Protocol:

  • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by adding a lysis buffer (e.g., 1% Triton X-100) to a set of wells 45 minutes before the assay endpoint.[10]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[10] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.[10]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive (maximum LDH release) and negative (vehicle) controls.

Data Presentation: Cytotoxicity and Viability Data

AssayCompound Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
This compound0.1100 ± 52 ± 1
198 ± 43 ± 2
1095 ± 65 ± 3
5085 ± 815 ± 5
10060 ± 1040 ± 8

Section 2: Monoamine Transporter Uptake Inhibition Assays

Based on the cytotoxicity data, subsequent transporter assays should be performed at non-toxic concentrations of this compound. These assays will determine the compound's ability to inhibit the uptake of dopamine, norepinephrine, and serotonin by their respective transporters.

Radiolabeled Neurotransmitter Uptake Inhibition Assay

This is a classic and robust method to measure the inhibition of transporter function.[11][12] It involves incubating cells expressing the transporter of interest with a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in the presence or absence of the test compound.[2][4] The amount of radioactivity accumulated inside the cells is then measured.

Experimental Protocol:

  • Cell Plating: Seed cells stably expressing human DAT, NET, or SERT (e.g., HEK-hDAT, MDCK-hNET, CHO-hSERT) in a 24-well or 96-well plate.[13][14] Grow to 80-90% confluency.[13]

  • Pre-incubation: Wash the cells with pre-warmed Hanks' Balanced Salt Solution (HBSS).[13] Pre-incubate the cells for 10-20 minutes with various concentrations of this compound or a reference inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

  • Uptake Initiation: Add the radiolabeled substrate (e.g., 50 nM [³H]norepinephrine) to each well.[13]

  • Incubation: Incubate for a short period (e.g., 3-10 minutes) at 37°C.[13][15] The incubation time should be within the linear range of uptake.

  • Uptake Termination: Rapidly wash the cells three times with ice-cold PBS to remove the extracellular radiolabeled substrate.[14]

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).[15]

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor). Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Fluorescence-Based Neurotransmitter Uptake Assay

This method offers a non-radioactive alternative and is amenable to high-throughput screening.[16][17] It utilizes a fluorescent substrate that mimics the natural neurotransmitters and is transported into the cells via the monoamine transporters.[18] An external masking dye quenches the fluorescence of the substrate outside the cells, so only the internalized substrate generates a signal.[17]

Experimental Protocol:

  • Cell Plating: Seed cells stably expressing the transporter of interest in a 96-well or 384-well black, clear-bottom plate.[19] Plate cells the day before the assay to ensure a confluent monolayer.[20]

  • Compound Addition: Remove the culture medium and add the test compound diluted in assay buffer to the wells.[20]

  • Dye Loading: Prepare the fluorescent dye solution according to the manufacturer's protocol (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit). Add the dye solution to each well.

  • Fluorescence Reading: Immediately place the plate in a bottom-reading fluorescence microplate reader.[18] Measure the fluorescence intensity kinetically over 20-30 minutes or as an endpoint reading.

  • Data Analysis: The rate of fluorescence increase corresponds to the transporter activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation: Monoamine Transporter Inhibition Data

TransporterTest CompoundIC50 (µM)
DAT This compoundHypothetical Value
GBR 12909 (Reference)Known Value
NET This compoundHypothetical Value
Desipramine (Reference)Known Value
SERT This compoundHypothetical Value
Fluoxetine (Reference)Known Value

Visualizations

Diagram 1: Experimental Workflow for Neurotransmitter Uptake Inhibition Assay

G cluster_setup Assay Setup cluster_assay Uptake Assay cluster_detection Detection cluster_analysis Data Analysis plate_cells Plate cells expressing monoamine transporter add_compound Add test compound (this compound) plate_cells->add_compound pre_incubate Pre-incubate add_compound->pre_incubate add_substrate Add radiolabeled or fluorescent substrate pre_incubate->add_substrate incubate Incubate for uptake add_substrate->incubate terminate Terminate uptake (wash with cold buffer) incubate->terminate lyse_cells Lyse cells terminate->lyse_cells measure_signal Measure radioactivity or fluorescence lyse_cells->measure_signal calculate_inhibition Calculate % inhibition measure_signal->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for monoamine transporter uptake inhibition assay.

Diagram 2: Signaling Pathway of Monoamine Transporter Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NT_vesicle Neurotransmitter (NT) Vesicles NT_release NT Release NT_vesicle->NT_release Action Potential NT_synapse Neurotransmitter NT_release->NT_synapse Transporter Monoamine Transporter (DAT, NET, or SERT) NT_synapse->Transporter Reuptake Receptor Postsynaptic Receptor NT_synapse->Receptor Binding Compound Azepan-1-yl- (3-iodophenyl)methanone Compound->Transporter Inhibition Signal Signal Transduction Receptor->Signal

Caption: Inhibition of monoamine transporter by a test compound.

References

Application Notes and Protocols for Crystallization of Small Molecules with Heavy Atoms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

X-ray crystallography is an indispensable technique for the three-dimensional structure determination of small molecules, providing crucial insights for drug design and materials science. A significant challenge in this method is solving the "phase problem." The incorporation of heavy atoms into the crystal lattice is a powerful and long-standing method to overcome this obstacle. Heavy atoms, with their large number of electrons, produce significant anomalous scattering signals that can be leveraged to determine the phases of the diffraction pattern.

This document provides detailed protocols for two primary methods of incorporating heavy atoms into small molecule crystals: soaking and co-crystallization . It also includes tabulated data for common heavy atoms, troubleshooting guidance, and a visual workflow to guide the experimental process. Adherence to these protocols can significantly increase the success rate of obtaining high-quality, heavy-atom-derivatized crystals suitable for X-ray diffraction analysis.

Data Presentation

Table 1: Common Heavy Atoms for Small Molecule Crystallography
Heavy Atom CompoundTypical Concentration RangeTypical Soaking/Co-crystallization TimeTarget Functional Groups/InteractionsNotes
Potassium tetrachloroplatinate(II) (K₂PtCl₄)1 - 10 mM10 minutes - 24 hoursMethionine, histidine, cysteine residues (if present as impurities or in co-crystals)[1][2]Can be tried at higher concentrations (up to 10 mM) for short soaks to minimize non-isomorphism[2][3].
Potassium tetrabromoaurate(III) (KAuBr₄)1 - 10 mM10 minutes - 48 hoursSimilar to K₂PtCl₄Quick soaks (e.g., 10 mM for 10 minutes) can yield better phasing statistics than longer soaks[3].
Mercury(II) chloride (HgCl₂)Saturated solution (<5 mM)10 minutes - 2 hoursCysteine residuesHighly toxic, handle with extreme care. Overnight soaks may lead to crystal lattice disorder[2].
Trimethyllead acetate ((CH₃)₃PbOAc)5 - 10 mM10 minutes - 24 hoursHydroxyl groupsLead compounds are toxic; handle with appropriate safety measures.
Uranyl acetate (UO₂(OAc)₂)1 - 10 mMVariesCarboxylate groups (e.g., aspartic, glutamic acid residues)Radioactive; requires special handling and disposal procedures[4]. Often results in multi-site substitution[5].
Potassium iodide (KI)0.5 - 1.0 M60 - 300 secondsHalide soaking for anomalous signalA quick method to introduce anomalous scatterers[6].
Sodium bromide (NaBr)0.5 - 1.0 M60 - 300 secondsHalide soaking for anomalous signalBromine has an anomalous edge suitable for MAD phasing at many synchrotrons[6].
Table 2: Troubleshooting Common Issues in Heavy Atom Derivatization
IssuePossible Cause(s)Suggested Solution(s)
Crystal cracking or dissolvingHeavy atom solution is not isomorphous with the mother liquor. High concentration of heavy atom.Prepare a stabilizing solution with a slightly higher precipitant concentration[5]. Screen lower concentrations of the heavy atom and shorter soak times[5].
Loss of diffractionCrystal lattice disorder induced by the heavy atom.Try a "quick-soak" with a higher concentration for a shorter time (e.g., 10 mM for 10 min)[2][3]. Perform a "back-soak" in heavy-atom-free mother liquor for 2-6 hours to remove non-specifically bound atoms[4].
No significant anomalous signalLow occupancy of the heavy atom. Heavy atom is disordered in the crystal.Increase the soaking time and/or concentration of the heavy atom[5]. Try a different heavy atom with different chemical properties.
Non-isomorphismThe heavy atom perturbs the crystal packing.Use a single crystal for SAD phasing to avoid issues with non-isomorphism between native and derivative crystals. Employ the quick-soak method to minimize lattice disruption[2].
No crystals form during co-crystallizationThe heavy atom compound inhibits nucleation or crystal growth.Screen a range of small molecule to heavy atom molar ratios. Try different solvents or crystallization techniques (e.g., vapor diffusion, slow evaporation).

Experimental Protocols

Safety Precaution: Heavy atom compounds are toxic, and some, like uranyl compounds, are radioactive. Always handle these substances with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated area or fume hood. Consult the Material Safety Data Sheet (MSDS) for each compound and follow all institutional safety protocols for handling and disposal.[4][5]

Protocol 1: Heavy Atom Soaking of Pre-formed Crystals

This method is used when you have already obtained high-quality crystals of your small molecule.

Materials:

  • Pre-grown small molecule crystals

  • Heavy atom compound (see Table 1)

  • Mother liquor (the solution from which the crystals were grown)

  • Stabilizing solution (mother liquor with a slightly higher concentration of precipitant)[5]

  • Cryoprotectant (if flash-cooling)

  • Crystallization plates (e.g., 24-well or 96-well)

  • Micro-pipettes and tips

  • Crystal harvesting loops

Methodology:

  • Prepare the Heavy Atom Soaking Solution:

    • Dissolve the heavy atom compound in the stabilizing solution to create a stock solution (e.g., 10-100 mM).

    • Prepare a series of dilutions of the heavy atom stock solution in the stabilizing solution. A good starting range is 1 mM, 5 mM, and 10 mM.

  • Set up the Soaking Experiment:

    • In a new crystallization plate well, place a 2-10 µL drop of the heavy atom soaking solution.

    • Carefully transfer a single, high-quality crystal from its original growth drop into the soaking drop using a crystal loop.

    • Seal the well to prevent evaporation.

  • Incubation:

    • Incubate the plate at the same temperature at which the crystals were grown.

    • Soaking times can vary from a few minutes to several days. It is advisable to set up parallel experiments with different soaking times (e.g., 10 min, 1 hour, 24 hours, 48 hours).

  • (Optional) Back-Soaking:

    • To remove non-specifically bound heavy atoms and potentially improve isomorphism, transfer the crystal from the soaking solution to a drop of heavy-atom-free stabilizing solution.

    • Incubate for 2-6 hours before proceeding to mounting.[4]

  • Crystal Harvesting and Mounting:

    • If cryo-protection is required, briefly transfer the crystal to a drop of stabilizing solution containing a suitable cryoprotectant.

    • Using a loop, carefully remove the crystal and flash-cool it in liquid nitrogen.

    • Store the crystal in liquid nitrogen until ready for X-ray diffraction analysis.

Protocol 2: Co-crystallization of Small Molecules with Heavy Atoms

This method is employed when soaking is unsuccessful or as an initial screening strategy.

Materials:

  • Purified small molecule

  • Heavy atom compound

  • A range of solvents for solubility screening

  • Crystallization plates, vials, or capillaries

  • Micro-pipettes and tips

Methodology:

  • Solubility and Stoichiometry Screening:

    • Determine the solubility of both the small molecule and the heavy atom compound in a variety of solvents.

    • Prepare solutions of the small molecule and the heavy atom compound in a suitable solvent.

    • In a small vial or the well of a crystallization plate, mix the small molecule and heavy atom solutions in different molar ratios (e.g., 1:1, 1:2, 2:1).

  • Crystallization Setup:

    • Employ standard crystallization techniques such as:

      • Slow Evaporation: Leave the vial partially open to allow the solvent to evaporate slowly.

      • Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the small molecule/heavy atom mixture on a cover slip or in a well and equilibrate it against a reservoir containing a precipitant.

      • Solvent Layering: Carefully layer a poor solvent on top of a solution of the co-crystallization mixture in a good solvent.

  • Incubation and Observation:

    • Store the crystallization experiments in a vibration-free environment at a constant temperature.

    • Monitor the experiments periodically for crystal growth. This can take from a few hours to several weeks.

  • Crystal Harvesting:

    • Once suitable crystals have grown, carefully harvest them using a crystal loop.

    • If necessary, briefly wash the crystals in a solution containing the poor solvent to remove any amorphous precipitate.

    • Mount the crystal for X-ray diffraction analysis as described in the soaking protocol.

Mandatory Visualization

experimental_workflow start Start: Purified Small Molecule obtain_crystals Obtain High-Quality Native Crystals start->obtain_crystals end_success Successful Heavy Atom Crystal for XRD end_fail Re-evaluate Strategy decision_method Choose Method soaking Protocol 1: Heavy Atom Soaking (Vary concentration, time) decision_method->soaking Soaking co_crystallization Protocol 2: Co-crystallization (Vary stoichiometry, solvent) decision_method->co_crystallization Co-crystallization decision_soak Soaking Successful? decision_soak->end_success Yes troubleshoot_soak Troubleshoot Soaking (See Table 2) decision_soak->troubleshoot_soak No decision_cocrys Co-crystallization Successful? decision_cocrys->end_success Yes troubleshoot_cocrys Troubleshoot Co-crystallization (See Table 2) decision_cocrys->troubleshoot_cocrys No obtain_crystals->decision_method back_soak Optional: Back-soak to improve isomorphism soaking->back_soak co_crystallization->decision_cocrys back_soak->decision_soak troubleshoot_soak->end_fail troubleshoot_soak->soaking troubleshoot_cocrys->end_fail troubleshoot_cocrys->co_crystallization

References

Application Notes and Protocols: Iodinated Compounds in X-ray Crystallography Phasing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of iodinated compounds in solving the phase problem in X-ray crystallography. The unique anomalous scattering properties of iodine make it a powerful tool for de novo structure determination, particularly for Single-wavelength Anomalous Diffraction (SAD) phasing, even with in-house X-ray sources.

Introduction

Iodine, as a heavy atom, can be introduced into protein crystals to generate significant anomalous scattering signals, which are crucial for experimental phasing.[1] The use of iodide ions (I⁻) has become a popular, rapid, and cost-effective method for de novo phasing.[2][3] This technique is particularly advantageous as it can often be applied to native crystals without the need for protein modification, such as selenomethionine labeling.[2][3] Iodide ions are non-toxic, highly soluble, and can bind to positively charged or hydrophobic pockets on the protein surface.[2][3] This method has demonstrated a high success rate, even for challenging targets like membrane proteins and in high-throughput structural genomics environments.[2][3][4][5][6]

The primary phasing methods utilizing iodinated compounds are:

  • Single-wavelength Anomalous Diffraction (SAD): This is the most common application, leveraging the significant anomalous signal of iodine at commonly available X-ray wavelengths, such as Cu Kα radiation (f'' ≈ 6.9 e⁻).[2]

  • Single Isomorphous Replacement (SIR): This method uses the differences in diffraction intensities between a native and an iodine-derivative crystal.

  • Single Isomorphous Replacement with Anomalous Scattering (SIRAS): This powerful technique combines both the isomorphous and anomalous differences, often leading to higher quality phases.[7][8][9]

Data Presentation: Quantitative Parameters for Iodide Soaking

The following table summarizes key quantitative data for preparing iodine-derivatized crystals via soaking. These parameters can be used as a starting point for optimization.

ParameterTypical RangeNotesReferences
Iodide Salt Sodium Iodide (NaI), Potassium Iodide (KI)NaI is commonly used.[8]
Concentration 0.2 M - 1.0 MHigher concentrations can lead to more binding sites and higher occupancies, increasing phasing power.[10] Start with a lower concentration (e.g., 200 mM) and increase if necessary. For quick soaks, concentrations up to 500 mM have been used successfully.[8][9][8][9][10]
Soaking Time 10 seconds - 30 minutesShort "cryo-soaking" for 10-60 seconds is often sufficient and can minimize crystal damage.[8][9][10] Longer soaks may be required for tightly packed crystals. Monitor crystals for signs of cracking or dissolution.[11][8][9][10][11]
pH 5.5 - 8.5Iodination of tyrosine residues is more effective at pH > 5.5. At pH > 8, both tyrosine and histidine residues can be iodinated.[12]
Cryoprotectant As required by the native crystalThe iodide salt should be added to the cryoprotectant solution that is known to work for the native crystals.[10] In some cases, high concentrations of the halide salt itself can act as a cryoprotectant.[10][10]
X-ray Wavelength Cu Kα (1.5418 Å) or at the iodine absorption edgeIodine has a strong anomalous signal at the wavelength of most in-house X-ray sources (Cu Kα).[1] For synchrotron sources, data can be collected at the iodine L-III absorption edge (~2.75 keV) to maximize the anomalous signal, though this may increase radiation damage.[1][13]

Experimental Protocols

Protocol 1: Quick Cryo-Soaking of Protein Crystals with Iodide

This protocol is a rapid method to prepare iodine-derivatized crystals and is often the first approach to try due to its speed and reduced risk of crystal damage.

Materials:

  • Well-diffracting native protein crystals.

  • Mother liquor (crystallization solution).

  • Cryoprotectant solution compatible with the native crystals.

  • Sodium iodide (NaI) or Potassium iodide (KI).

  • Cryo-loops and magnetic wands.

  • Liquid nitrogen.

Procedure:

  • Prepare the Iodide Soaking Solution:

    • Prepare a stock solution of 1 M NaI in a buffer compatible with your crystallization conditions.

    • Create the final soaking solution by adding the NaI stock to your established cryoprotectant solution to a final concentration of 200-500 mM NaI.[8][9] Ensure all other components of the cryoprotectant solution are at their standard concentrations.

  • Crystal Soaking:

    • Using a cryo-loop slightly larger than the crystal, carefully remove a single crystal from its crystallization drop.

    • Quickly transfer the crystal into a drop of the iodide-containing cryoprotectant solution.

    • Incubate the crystal for a short period, typically between 10 and 60 seconds.[8][9][10] The optimal time may need to be determined empirically.

  • Flash Cooling:

    • Without delay, remove the crystal from the soaking solution using the cryo-loop.

    • Immediately plunge the crystal into liquid nitrogen to flash-cool it.

  • Data Collection:

    • Collect a complete X-ray diffraction dataset, ensuring high redundancy (e.g., 360 degrees of rotation).

    • If using an in-house source, Cu Kα radiation is ideal for maximizing the anomalous signal from iodine.[1][2]

Protocol 2: Co-crystallization with Iodinated Compounds

This method is an alternative to soaking and may be successful when soaking fails to produce a well-ordered derivative. It involves including a soluble, iodinated compound in the crystallization trial.

Materials:

  • Purified protein sample.

  • Crystallization screening solutions.

  • A soluble, iodinated compound (e.g., iodinated ligands, tetrabromoterephthalic acid as a bromine analog inspiration).[14]

Procedure:

  • Select an Iodinated Compound:

    • Choose an iodinated small molecule that is likely to bind to the protein of interest. This could be a known ligand or a compound designed to interact with specific surface features.

  • Prepare the Protein-Compound Complex:

    • Mix the purified protein with the iodinated compound at a suitable molar ratio (e.g., 1:5 or 1:10 protein to compound) and incubate to allow complex formation.

  • Crystallization Screening:

    • Set up crystallization trials (e.g., hanging drop or sitting drop vapor diffusion) with the protein-compound complex.

    • Screen a wide range of crystallization conditions.

  • Crystal Optimization and Data Collection:

    • Optimize any initial crystal hits to obtain diffraction-quality crystals.

    • Harvest, cryo-protect (if necessary), and collect a high-redundancy X-ray diffraction dataset as described in Protocol 1.

Visualizations: Workflows and Logical Relationships

Experimental Workflow for Iodide-SAD Phasing

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_phasing Structure Solution A Native Protein Crystals B Prepare Iodide-Cryo Solution (e.g., 500 mM NaI) C Quick Soak Crystal (10-60 seconds) A->C D Flash Cool in Liquid N2 C->D E Collect High-Redundancy Data (e.g., at Cu Kα λ) D->E F Process Data & Scale (Note anomalous signal) E->F G Locate Iodine Substructure (e.g., using SHELXD) F->G H Calculate Experimental Phases (SAD Phasing) G->H I Density Modification H->I J Automated Model Building I->J K Refinement & Validation J->K

Caption: Workflow for Iodide-SAD Phasing.

Logical Relationship of Phasing Methods with Iodinated Derivatives

phasing_methods cluster_data Datasets cluster_methods Phasing Methods cluster_output Output Native Native Data SIR SIR Native->SIR SIRAS SIRAS Native->SIRAS Iodide Iodide Derivative Data (anomalous) SAD SAD Iodide->SAD Anomalous Differences Iodide->SIR Isomorphous Differences Iodide->SIRAS Isomorphous & Anomalous Diff. Phases Initial Experimental Phases SAD->Phases SIR->Phases SIRAS->Phases

Caption: Relationship between phasing methods.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Azepan-1-yl-(3-iodophenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Azepan-1-yl-(3-iodophenyl)methanone. The information is presented in a question-and-answer format to directly address common challenges encountered during this amide coupling reaction.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in the synthesis of this compound is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Inefficient Carboxylic Acid Activation: The first critical step is the activation of 3-iodobenzoic acid. If the activating agent is not effective, the amide bond formation will not proceed efficiently.

    • Thionyl Chloride (SOCl₂): Ensure the SOCl₂ is fresh and the reaction is performed under anhydrous conditions. The presence of moisture can decompose the acyl chloride intermediate. Consider adding a catalytic amount of dimethylformamide (DMF) to facilitate the formation of the acyl chloride.[1] Heating the reaction may be necessary, but should be monitored to avoid side reactions.[2]

    • Coupling Reagents (HATU, EDC/HOBt): The stability of coupling reagents is crucial. Ensure they are stored properly and are not degraded. For EDC/HOBt, the order of addition can be important; typically, the carboxylic acid is activated with EDC and HOBt before the addition of the amine.[3]

  • Poor Nucleophilicity of the Amine: Azepane is a secondary amine and should be sufficiently nucleophilic. However, the reaction conditions can affect its reactivity.

    • Protonation of Amine: If the reaction medium is too acidic, the azepane will be protonated, rendering it non-nucleophilic. Ensure an appropriate base is used to neutralize any acid present and to scavenge the acid produced during the reaction (e.g., HCl if using SOCl₂). Common bases include triethylamine (TEA) or diisopropylethylamine (DIPEA).[4]

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or DMF are commonly used for amide coupling reactions.[4][5] Ensure the solvent is anhydrous.

    • Temperature: While many coupling reactions proceed at room temperature, some may require cooling (0 °C) to minimize side reactions or gentle heating to drive the reaction to completion.[3] If using SOCl₂, the initial reaction to form the acyl chloride may require heating.[6]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[7][8] Insufficient reaction time will result in low conversion.

Troubleshooting Workflow:

G start Low or No Yield check_reagents Verify Quality and Stoichiometry of Reagents start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) check_reagents->check_conditions Reagents OK monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_conditions->monitor_reaction Conditions Seem Correct workup_issue Investigate Work-up and Purification monitor_reaction->workup_issue Reaction Shows Product Formation optimize_activation Optimize Carboxylic Acid Activation monitor_reaction->optimize_activation No/Low Product Formation workup_issue->start Product Lost During Isolation optimize_base Optimize Base and Amine Addition optimize_activation->optimize_base

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Question: My reaction mixture shows multiple spots on the TLC plate. What are the likely side products and how can I minimize them?

Answer:

The formation of multiple byproducts is a common challenge in amide synthesis. Identifying these impurities can help in optimizing the reaction to favor the desired product.

Potential Side Products and Mitigation Strategies:

  • N-Acylurea: When using carbodiimide coupling agents like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive. This is more likely to occur if the amine is not added promptly after the activation of the carboxylic acid.

    • Solution: Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can trap the O-acylisourea to form an active ester, which is less prone to rearrangement and more stable.[9]

  • Anhydride Formation: The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride.

    • Solution: This can be minimized by controlling the stoichiometry of the reagents and the order of addition. Activating the carboxylic acid in the presence of the amine can sometimes prevent this, although pre-activation is often more efficient.

  • Unreacted Starting Materials: The presence of starting materials (3-iodobenzoic acid and azepane) indicates an incomplete reaction.

    • Solution: Refer to the troubleshooting guide for low yield. Consider increasing the reaction time, temperature, or using a more efficient coupling agent.

  • Hydrolysis of Acyl Chloride: If using the thionyl chloride method, any moisture present will lead to the hydrolysis of the acyl chloride back to the carboxylic acid.

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: Which coupling agent is best for the synthesis of this compound?

A1: The "best" coupling agent can depend on several factors including the scale of the reaction, desired purity, and cost. Here is a comparison of common methods:

Activation MethodAdvantagesDisadvantagesTypical Yield Range
Thionyl Chloride (SOCl₂) Inexpensive, highly reactive acyl chloride intermediate.Harsh conditions, generation of HCl, potential for side reactions.[2][10]60-85%
EDC/HOBt Milder conditions, good for sensitive substrates, water-soluble byproducts from EDC are easily removed.[11]Can be more expensive than SOCl₂, potential for N-acylurea formation without HOBt.[12]70-95%
HATU/DIPEA Very efficient, fast reaction times, low rates of racemization.[9]Expensive, byproducts can sometimes be difficult to remove.80-98%

Q2: What is the optimal solvent for this reaction?

A2: Aprotic solvents are generally preferred for amide bond formation.

  • Dichloromethane (DCM): A common choice, good for dissolving many organic compounds, but is a suspected carcinogen.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that is excellent for dissolving reactants, but can be difficult to remove during work-up.

  • Tetrahydrofuran (THF): Another good aprotic solvent.

  • Acetonitrile (ACN): Can also be an effective solvent for these types of couplings.[3] Recent studies have also explored greener solvent alternatives like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME).[13] The choice of solvent may require some empirical optimization for your specific setup.

Q3: How should I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[7] A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to clearly separate the starting materials from the product. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, LC-MS can be used to track the consumption of reactants and the formation of the product.[8]

Q4: What is the best method for purifying the final product?

A4: The purification method will depend on the physical properties of this compound and the impurities present.

  • Aqueous Work-up: An initial aqueous work-up is typically performed to remove water-soluble byproducts and unreacted reagents. This may involve washing the organic layer with a dilute acid (to remove excess amine), a dilute base (to remove excess carboxylic acid), and brine.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[14]

  • Column Chromatography: If crystallization is not feasible or does not provide sufficient purity, silica gel column chromatography is the most common method for purifying amide products.[15]

Experimental Protocols

Protocol 1: Synthesis using EDC/HOBt

  • To a solution of 3-iodobenzoic acid (1.0 eq) in anhydrous DMF (0.5 M) at 0 °C, add HOBt (1.2 eq) and EDC.HCl (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of azepane (1.1 eq) and DIPEA (2.5 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis using Thionyl Chloride

  • To a solution of 3-iodobenzoic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (1.5 eq) and a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-4 hours, monitoring the formation of the acyl chloride.

  • Cool the reaction to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

  • Dissolve the resulting acyl chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of azepane (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, and saturated NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Signaling Pathway and Workflow Diagrams

G cluster_0 EDC/HOBt Pathway acid 3-Iodobenzoic Acid o_acylisourea O-Acylisourea Intermediate acid->o_acylisourea + EDC edc EDC edc->o_acylisourea active_ester HOBt Active Ester o_acylisourea->active_ester + HOBt hobt HOBt hobt->active_ester product This compound active_ester->product + Azepane azepane Azepane azepane->product

Caption: Reaction pathway for EDC/HOBt mediated synthesis.

G cluster_1 Thionyl Chloride Pathway acid2 3-Iodobenzoic Acid acyl_chloride 3-Iodobenzoyl Chloride acid2->acyl_chloride + SOCl₂ socl2 SOCl₂ socl2->acyl_chloride product2 This compound acyl_chloride->product2 + Azepane azepane2 Azepane azepane2->product2

Caption: Reaction pathway for thionyl chloride mediated synthesis.

References

overcoming solubility issues of Azepan-1-yl-(3-iodophenyl)methanone in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azepan-1-yl-(3-iodophenyl)methanone. This resource is designed to help researchers, scientists, and drug development professionals overcome common challenges related to the solubility of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation after adding my this compound stock solution to an aqueous assay buffer. What is causing this?

A1: This is a common issue for compounds with low aqueous solubility. This compound is a lipophilic molecule, and while it may dissolve in a concentrated organic solvent like Dimethyl Sulfoxide (DMSO), it can precipitate when diluted into an aqueous buffer where its solubility is much lower.[1][2][3] This is often referred to as "crashing out." The final concentration of the organic solvent in your assay may be too low to keep the compound in solution.[4]

Q2: What is the best solvent to use for creating a stock solution?

A2: Dimethyl Sulfoxide (DMSO) is the most common and recommended starting solvent for creating high-concentration stock solutions of poorly soluble compounds for use in biological assays.[1][5] It is a powerful polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds.[5][6] However, for some applications, other organic solvents like ethanol, N-Methylpyrrolidone (NMP), or polyethylene glycols (PEGs) may also be considered.[5][7]

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: To avoid solvent-induced toxicity or off-target effects, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%.[4] It is crucial to run a vehicle control (assay buffer with the same final DMSO concentration but without the compound) to determine the effect of the solvent on your experimental system.

Q4: Can freeze-thaw cycles of my DMSO stock solution affect the compound's solubility?

A4: Yes, repeated freeze-thaw cycles can negatively impact the solubility of compounds stored in DMSO.[8] This is often exacerbated by the absorption of atmospheric water by DMSO, which can lower the compound's solubility and promote precipitation over time.[8] It is recommended to aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[8]

Troubleshooting Guide: Overcoming Precipitation

Problem: My compound precipitates out of solution during my experiment.

Below are several strategies, from simplest to most complex, to address solubility issues. It is recommended to try them in the order presented.

Strategy 1: Optimize Co-Solvent Concentration

Using a co-solvent is a primary method to enhance the solubility of hydrophobic compounds in aqueous solutions.[5][7]

  • Initial Check: Ensure your final DMSO concentration is sufficient. While needing to stay below toxic levels, sometimes a slight increase (e.g., from 0.1% to 0.25%) can keep the compound dissolved. Always validate the new concentration with a vehicle control.

  • Alternative Co-solvents: Consider using other water-miscible organic solvents like ethanol or propylene glycol in combination with your primary solvent.[7]

Strategy 2: Modify the Assay Buffer pH
  • Action: Test the solubility of this compound in a range of physiologically relevant buffers with different pH values (e.g., pH 6.5, 7.4, 8.0).

  • Consideration: Ensure that any change in pH does not negatively affect your assay's performance, such as enzyme activity or cell viability.

Strategy 3: Incorporate Surfactants or Solubilizers

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[9][14]

  • Recommended Agents: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 are commonly used in biological assays at low concentrations (typically 0.01% to 0.1%).

  • Screening: Test a panel of surfactants to find one that is effective for your compound and compatible with your assay.

Strategy 4: Utilize Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[15][16]

  • Common Types: β-cyclodextrin derivatives, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD), are often used due to their higher solubility and lower toxicity compared to the parent β-cyclodextrin.[16]

Solubility Enhancement Strategy Comparison
StrategyPrinciple of ActionCommon AgentsTypical Final ConcentrationKey Considerations
Co-solvents Increases the polarity of the bulk solvent to better accommodate the solute.[7]DMSO, Ethanol, PEG 400< 1% (assay dependent)Potential for solvent toxicity; must run vehicle controls.
pH Adjustment Converts the compound to a more soluble ionized form.[9][10]Phosphate, TRIS, HEPES buffersN/A (adjust pH of buffer)May alter protein function or cell health. Only works for ionizable compounds.
Surfactants Forms micelles to encapsulate the hydrophobic compound.[9][10]Tween® 20/80, Triton™ X-1000.01% - 0.1%Can interfere with some assays or disrupt cell membranes at higher concentrations.
Cyclodextrins Forms a host-guest inclusion complex with the compound.[15][16]HP-β-CD, SBE-β-CD1-10 mMCan sometimes extract lipids from cell membranes; relatively high molecular weight.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol provides a general method for preparing solutions while minimizing the risk of precipitation.

  • Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming (to 37°C) or brief sonication if necessary.

  • Aliquot for Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C to prevent water absorption and degradation from repeated freeze-thaw cycles.[8]

  • Create Intermediate Dilution: Before the final dilution in aqueous buffer, create an intermediate dilution of your stock in 100% DMSO or another co-solvent. This helps prevent the compound from precipitating upon contact with the aqueous buffer.

  • Prepare Final Working Solution: Add the intermediate dilution to the final assay buffer dropwise while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.[3]

  • Visual Inspection: Always visually inspect your final working solution for any signs of precipitation (cloudiness, particulates) before use.

Protocol 2: Small-Scale Kinetic Solubility Assessment

This protocol helps you determine the most suitable solvent system for your compound under your specific assay conditions.

  • Prepare Test Solutions: Prepare a series of test buffers (e.g., your standard assay buffer, buffer with 0.5% DMSO, buffer with 0.05% Tween® 20, buffer with 5 mM HP-β-CD).

  • Compound Addition: Add a small, precise amount of your concentrated DMSO stock solution to each test buffer to achieve your desired final concentration.

  • Incubation and Observation: Incubate the solutions under your standard assay conditions (e.g., 37°C for 1 hour). Observe immediately and at set time points for any signs of precipitation.

  • Quantification (Optional): To quantify solubility, centrifuge the samples to pellet any precipitate. Measure the concentration of the compound remaining in the supernatant using an appropriate analytical method like HPLC-UV.

Visual Guides

Workflow for Troubleshooting Solubility Issues

This diagram outlines a logical progression for addressing compound precipitation in an assay.

G start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration >0.1%? start->check_dmso increase_dmso Increase DMSO slightly (e.g., to 0.25-0.5%) & Run Vehicle Control check_dmso->increase_dmso No try_cosolvent Try Alternative Co-solvents (Ethanol, PEG 400) check_dmso->try_cosolvent Yes increase_dmso->try_cosolvent Not Soluble success Compound Soluble Proceed with Assay increase_dmso->success Soluble adjust_ph Test Solubility at Different pH Values try_cosolvent->adjust_ph Not Soluble try_cosolvent->success Soluble use_surfactant Add Surfactant (e.g., Tween-20 @ 0.01%) adjust_ph->use_surfactant Not Soluble adjust_ph->success Soluble use_cd Use Cyclodextrin (e.g., HP-β-CD) use_surfactant->use_cd Not Soluble use_surfactant->success Soluble use_cd->success Soluble fail Consult Formulation Specialist use_cd->fail Not Soluble

Caption: A decision tree for systematically addressing compound solubility problems in assays.

Potential Signaling Pathway: Endocannabinoid System

This compound belongs to a class of compounds that may act as inhibitors of Monoacylglycerol Lipase (MAGL). MAGL is a key enzyme in the endocannabinoid system, responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (2-AG).[17][18][19] Inhibiting MAGL would increase 2-AG levels, enhancing signaling through cannabinoid receptors (CB1 and CB2).[18]

Caption: Inhibition of MAGL by a test compound increases 2-AG levels in the synapse.

References

Technical Support Center: Radiolabeling with Iodine-125

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding radiolabeling with Iodine-125.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during Iodine-125 labeling experiments.

Q1: My radiolabeling yield is consistently low. What are the potential causes and how can I improve it?

A1: Low incorporation of Iodine-125 is a frequent problem with several potential causes:

  • Suboptimal Reagent Concentrations: The concentrations of your protein/peptide, oxidizing agent (e.g., Chloramine-T or Iodogen), and Iodine-125 are critical. Ensure you are using optimized amounts. For instance, with the Chloramine-T method, a high labeling yield of over 90% was achieved by reacting 0.24 µM of the substrate with 0.24 µM of Chloramine-T.[1]

  • Incorrect pH: The pH of the reaction buffer significantly impacts the efficiency of the iodination reaction. For the Chloramine-T method, a pH of 7.5 is commonly used for labeling tyrosine residues, while a pH above 8.0 can favor the labeling of histidine.[2] For some substrates, a more acidic pH of 3 has been shown to produce high yields.[1]

  • Short Reaction Time: The incubation time may be insufficient for the reaction to proceed to completion. While some protocols recommend short reaction times of 60 seconds to minimize protein damage, others may require longer incubation.[3] For example, a 3-minute reaction time was found to be optimal for labeling S(-)-BZM with Chloramine-T.[1]

  • Poor Quality of Reagents: Ensure that your stock of Na125I has not decayed significantly (the half-life is approximately 60 days) and that other reagents like Chloramine-T and sodium metabisulphite are fresh.[3][4] Using [125I]NaI that has decayed for over a month can lead to a decrease in radiochemical yield.[5]

  • Presence of Contaminants: Contaminants in the reaction mixture, such as other proteins or small molecules with reactive sites, can compete for the Iodine-125.

  • Protein/Peptide Structure: The accessibility of tyrosine or histidine residues on your protein of interest can affect labeling efficiency. If these residues are buried within the protein's structure, labeling will be less efficient.[2]

Troubleshooting Steps:

  • Optimize Reagent Concentrations: Perform pilot experiments with varying concentrations of your protein, oxidizing agent, and Iodine-125 to determine the optimal ratio.

  • Verify and Optimize pH: Check the pH of your reaction buffer. You may need to perform the reaction at different pH values to find the optimum for your specific protein.

  • Adjust Reaction Time: Systematically vary the incubation time to see if a longer duration improves the yield, while monitoring for potential protein damage.

  • Use Fresh Reagents: Always use fresh solutions of oxidizing and reducing agents. Check the activity date of your Na125I.

  • Purify Your Protein: Ensure your protein of interest is highly purified to avoid competing reactions.

Q2: I'm observing a significant loss of biological activity in my protein after labeling. What could be the cause and how can I prevent it?

A2: Loss of biological activity is often due to damage to the protein during the labeling process.[2]

  • Harsh Oxidizing Conditions: Oxidizing agents like Chloramine-T can be harsh and lead to the oxidation of sensitive amino acid residues (e.g., methionine, cysteine) other than tyrosine and histidine, which can alter the protein's conformation and function.[2][4]

  • Iodination of Critical Residues: The iodine atom may be incorporated into a tyrosine or histidine residue that is part of the protein's active site or binding interface, thereby inactivating it.[2]

  • Radiation Damage: The radioactive decay of Iodine-125 can cause localized damage to the protein structure over time.[4] It is recommended to use iodine-labeled proteins as soon as possible, generally within 30 days of labeling.[4]

Mitigation Strategies:

  • Use a Milder Labeling Method: Consider using a gentler method like the Iodogen or Lactoperoxidase method.[4] The Iodogen method is a solid-phase oxidative method that is generally considered milder because the reaction occurs on the surface of the oxidant, minimizing exposure to the substrate.[4]

  • Optimize Reaction Conditions: If using the Chloramine-T method, use the lowest possible concentration of the oxidizing agent and the shortest reaction time that still provides an acceptable yield.[6][7]

  • Consider Indirect Labeling: The Bolton-Hunter method is a non-oxidative technique that acylates terminal amino groups, which can be a good alternative if your protein is sensitive to oxidation or lacks accessible tyrosine residues.[4][8]

  • Protect the Active Site: If the active site is known, you may be able to protect it during labeling by adding a ligand or substrate.

  • Purify and Use Promptly: Purify the labeled protein immediately after the reaction to remove damaging reagents and use it as quickly as possible.[2]

Q3: My labeling results are not reproducible. What factors could be contributing to this inconsistency?

A3: Inconsistent results can stem from a variety of factors related to reagents, technique, and the protein itself.

  • Variability in Reagent Quality: The age and quality of the Na125I, as well as the preparation of other reagent solutions, can vary between experiments.

  • Inconsistent Reaction Conditions: Small variations in reaction time, temperature, pH, and mixing can lead to different outcomes.

  • Pipetting Errors: Inaccurate pipetting of small volumes of highly concentrated reagents can significantly alter the molar ratios in the reaction.

  • Protein Batch-to-Batch Variability: Different batches of your protein may have slight variations in purity or conformation.

  • Purification Inconsistencies: The efficiency of the post-labeling purification step can vary, leading to different amounts of free Iodine-125 in the final product.

Improving Reproducibility:

  • Standardize Protocols: Write and strictly follow a detailed standard operating procedure (SOP) for your labeling and purification processes.

  • Use Fresh, High-Quality Reagents: Prepare fresh solutions of reagents for each experiment or for a defined batch of experiments. Note the specific activity and date of the Na125I used.

  • Calibrate Pipettes: Ensure all pipettes used for small volumes are properly calibrated.

  • Control Reaction Parameters: Use a timer for reaction steps and a calibrated pH meter. Perform reactions in a temperature-controlled environment.

  • Characterize Your Protein: Ensure the purity and concentration of your protein are consistent for each experiment.

  • Standardize Purification: Use a consistent method and parameters for the purification of the labeled protein.

Quantitative Data Summary

The following tables summarize key quantitative data for Iodine-125 radiolabeling.

Table 1: Iodine-125 Properties

PropertyValue
Half-life59.4 to 60.14 days[4][9][10][11][12]
Decay ModeElectron Capture[4]
Principal EmissionsGamma (35 keV), X-rays (27-32 keV)[10][12]

Table 2: Comparison of Common Iodination Methods

MethodDescriptionAdvantagesDisadvantagesApplicable To
Chloramine-T Oxidative method using Chloramine-T to oxidize I- to a reactive species.[4]High specific activity, effective for a variety of proteins.[4]Can be harsh and damage sensitive proteins.[2][4]Proteins and peptides with accessible tyrosine or histidine residues.[4]
Iodogen Solid-phase oxidative method where Iodogen is coated on the reaction vessel.[4][13]Milder than Chloramine-T, minimizes direct exposure of the protein to the oxidizing agent.[4]May result in lower yields for some proteins compared to Chloramine-T.Sensitive proteins and peptides with accessible tyrosine or histidine residues.[4]
Lactoperoxidase Enzymatic method using lactoperoxidase and hydrogen peroxide to oxidize iodide.[4]Milder oxidative technique than Chloramine-T.[4]Requires the addition of an enzyme and substrate, which may need to be removed.Proteins sensitive to chemical oxidants.
Bolton-Hunter Non-oxidative method using an N-hydroxysuccinimide ester of iodinated p-hydroxyphenylpropionic acid to acylate amino groups.[4]Less harsh to proteins, useful for proteins without accessible tyrosine residues.[4][8]Modifies primary amines (lysine residues and N-terminus), which may affect protein function.Proteins and peptides containing lysine residues.[4]

Table 3: Typical Reaction Parameters for Chloramine-T Method

ParameterRecommended Value/RangeReference
Protein ConcentrationVaries depending on protein-
Na125I Activity~1 mCi[3]
Chloramine-T Concentration0.4 mg/ml (working solution)[3]
Molar Ratio (Substrate:Chloramine-T)1:1[1]
Reaction Buffer0.5 M Sodium Phosphate, pH 7.5[3]
Reaction Time60 seconds to 3 minutes[1][3]
Quenching AgentSodium Metabisulphite (0.6 mg/ml)[3]

Experimental Protocols

Protocol 1: Radiolabeling using the Chloramine-T Method

This protocol is a general guideline and may require optimization for your specific protein.

Materials:

  • Protein/Peptide of interest

  • Na125I

  • Chloramine-T solution (freshly prepared)

  • Sodium metabisulphite solution (freshly prepared)

  • Phosphate buffer (e.g., 0.5 M Sodium Phosphate, pH 7.5)[3]

  • Purification column (e.g., PD-10 desalting column)

Procedure:

  • In a shielded and ventilated fume hood, combine your protein/peptide and Na125I in a microcentrifuge tube.

  • Add the phosphate buffer to the reaction tube.

  • Initiate the reaction by adding the freshly prepared Chloramine-T solution. Mix gently.

  • Allow the reaction to proceed for the optimized time (e.g., 60 seconds).[3]

  • Stop the reaction by adding freshly prepared sodium metabisulphite solution. Mix gently.[3]

  • Allow the quenching reaction to proceed for about 5 minutes.[3]

  • Purify the labeled protein from unreacted Iodine-125 and other reaction components using a desalting column.

Protocol 2: Radiolabeling using the Iodogen Method

This method is suitable for proteins sensitive to the harsh conditions of the Chloramine-T method.

Materials:

  • Iodogen-coated tubes

  • Protein/Peptide of interest

  • Na125I

  • Phosphate buffer (e.g., 0.1 M Sodium Phosphate, pH 7.4)

  • Purification column (e.g., PD-10 desalting column)

Procedure:

  • Prepare Iodogen-coated tubes by dissolving Iodogen in a suitable organic solvent (e.g., chloroform), adding it to a glass tube, and evaporating the solvent under a gentle stream of nitrogen.

  • In a separate tube, dissolve the protein/peptide in the phosphate buffer.

  • In a shielded and ventilated fume hood, add the Na125I to the Iodogen-coated tube.

  • Add the protein/peptide solution to the Iodogen-coated tube to start the reaction. Mix gently.

  • Incubate for the optimized time (typically 5-15 minutes) at room temperature with occasional gentle mixing.[13]

  • Stop the reaction by transferring the reaction mixture to a new tube, leaving the Iodogen coating behind.

  • Purify the labeled protein using a desalting column to remove free Iodine-125.

Visualizations

experimental_workflow_chloramine_t cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_protein Prepare Protein Solution mix Mix Protein, Na125I, and Buffer prep_protein->mix prep_na125i Prepare Na125I prep_na125i->mix prep_reagents Prepare Fresh Chloramine-T and Sodium Metabisulphite add_chloramine_t Add Chloramine-T (Start Reaction) prep_reagents->add_chloramine_t add_metabisulphite Add Sodium Metabisulphite (Stop Reaction) prep_reagents->add_metabisulphite mix->add_chloramine_t incubate Incubate (e.g., 60 sec) add_chloramine_t->incubate incubate->add_metabisulphite purify Purify on Desalting Column add_metabisulphite->purify collect Collect Labeled Protein purify->collect

Caption: Experimental workflow for the Chloramine-T Iodine-125 labeling method.

experimental_workflow_iodogen cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_iodogen_tube Prepare Iodogen-Coated Tube add_na125i Add Na125I to Iodogen Tube prep_iodogen_tube->add_na125i prep_protein Prepare Protein Solution add_protein Add Protein Solution (Start Reaction) prep_protein->add_protein prep_na125i Prepare Na125I prep_na125i->add_na125i add_na125i->add_protein incubate Incubate (e.g., 5-15 min) add_protein->incubate transfer Transfer Reaction Mixture to a New Tube incubate->transfer purify Purify on Desalting Column transfer->purify collect Collect Labeled Protein purify->collect

Caption: Experimental workflow for the Iodogen Iodine-125 labeling method.

troubleshooting_guide start Start Troubleshooting low_yield Low Labeling Yield? start->low_yield protein_damage Loss of Protein Activity? low_yield->protein_damage No check_reagents Check Reagent Quality (125I, Chloramine-T, etc.) low_yield->check_reagents Yes inconsistent_results Inconsistent Results? protein_damage->inconsistent_results No milder_method Use Milder Method (Iodogen, Lactoperoxidase) protein_damage->milder_method Yes standardize_protocol Standardize Protocol (SOP) inconsistent_results->standardize_protocol Yes end Problem Solved inconsistent_results->end No optimize_conc Optimize Concentrations (Protein, Oxidant, 125I) check_reagents->optimize_conc optimize_ph Optimize Reaction pH optimize_conc->optimize_ph optimize_time Optimize Reaction Time optimize_ph->optimize_time optimize_time->end optimize_conditions Optimize Reaction Conditions (Lower Oxidant, Shorter Time) milder_method->optimize_conditions indirect_labeling Consider Indirect Labeling (Bolton-Hunter) optimize_conditions->indirect_labeling indirect_labeling->end calibrate_equipment Calibrate Pipettes standardize_protocol->calibrate_equipment fresh_reagents Use Fresh Reagents calibrate_equipment->fresh_reagents fresh_reagents->end

Caption: A logical troubleshooting guide for common Iodine-125 labeling issues.

References

Technical Support Center: Synthesis of Azepine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of azepine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of azepine derivatives?

A1: The most prevalent side reactions depend on the synthetic route employed. For nitrene insertion reactions, common side products include azo-dimers and C-H insertion products. In Buchner ring expansions, the formation of regioisomers and rearrangement products can be problematic. Photochemical syntheses may also lead to dimer formation and other undesired photoproducts.

Q2: How can I minimize the formation of azo-dimers in nitrene insertion reactions?

A2: Azo-dimer formation is often associated with the presence of triplet nitrenes. To favor the formation of the desired singlet nitrene, which leads to the azepine product, it is recommended to:

  • Use appropriate catalysts: Rhodium catalysts, such as Rh₂(esp)₂, are known to promote the formation of singlet nitrenoids and can significantly reduce dimer formation.

  • Control the reaction temperature: Lower temperatures can sometimes disfavor the intersystem crossing from the singlet to the triplet state.

  • Choose the right nitrene precursor: The choice of the azide or other nitrene precursor can influence the singlet-to-triplet ratio.

Q3: I am observing significant C-H insertion byproducts. How can I improve the selectivity for azepine formation?

A3: Competition between nitrene insertion into the aromatic ring (leading to azepine) and C-H bond insertion is a common challenge. To enhance the selectivity for azepine formation:

  • Catalyst selection is crucial: The ligand environment of the metal catalyst plays a significant role. For instance, Rh₂(esp)₂ has been shown to favor C-H amination at benzylic positions, so for substrates with such positions, an alternative catalyst might be necessary to favor ring expansion.[1][2]

  • Substrate modification: Altering the electronic properties of the aromatic ring can influence the reaction pathway. Electron-rich arenes are generally more reactive towards electrophilic nitrenes, which can favor the desired ring expansion.

Q4: My Buchner ring expansion is producing a mixture of regioisomers. How can I improve the regioselectivity?

A4: The regioselectivity of the Buchner reaction is a well-known challenge. To obtain a single, desired regioisomer:

  • Employ modern catalysts: Dirhodium catalysts, such as Rh₂(OAc)₄ or Rh₂(esp)₂, often provide higher regioselectivity compared to older methods that use copper catalysts or thermal/photochemical conditions without a catalyst.[3]

  • Consider the electronics of the aromatic ring: The electrophilic carbene generated will preferentially add to the most nucleophilic double bond of the aromatic substrate. Understanding the electronic effects of substituents on the aromatic ring can help predict the major regioisomer.[3]

  • Flow chemistry: Continuous flow reactors have been shown to improve the regioselectivity and yield of Buchner ring expansions.[4][5]

Troubleshooting Guides

Problem 1: Low Yield of Azepine Derivative in Nitrene Insertion Reaction
Observed Issue Potential Cause Recommended Solution
Low conversion of starting material Inefficient nitrene formation or inactive catalyst.Ensure the purity of the nitrene precursor. Activate the catalyst if necessary. Consider increasing the reaction temperature or time cautiously.
Significant amount of azo-dimer detected Predominance of triplet nitrene pathway.Switch to a catalyst known to promote singlet nitrene formation, such as Rh₂(esp)₂. Optimize reaction conditions (e.g., lower temperature).
Major byproduct is a C-H insertion product C-H insertion is kinetically favored over ring expansion.Modify the catalyst to sterically hinder C-H insertion. Alter the electronic properties of the substrate to favor attack on the aromatic ring.
Product degradation The synthesized azepine derivative is unstable under the reaction conditions.Monitor the reaction progress closely and stop it once the product is formed. Consider a milder workup procedure.
Problem 2: Poor Regioselectivity in Buchner Ring Expansion
Observed Issue Potential Cause Recommended Solution
Formation of multiple regioisomers Low selectivity of the carbene addition to the aromatic ring.Use a dirhodium catalyst like Rh₂(OAc)₄ or a bulkier analog to improve regiocontrol.[3]
Rearrangement of the desired product The initially formed kinetic product isomerizes to a more stable, undesired isomer.Optimize the reaction temperature and time to isolate the kinetic product. Consider in situ trapping of the desired product.
Side reactions of the diazo compound The diazo compound decomposes or reacts in an undesired manner before reacting with the catalyst.Add the diazo compound slowly to the reaction mixture containing the catalyst. Ensure the reaction is performed under an inert atmosphere.

Data Presentation

Table 1: Effect of Catalyst on the Chemoselectivity of Intermolecular Nitrene Transfer

This table summarizes the influence of different rhodium catalysts on the product distribution between aziridination (a competing side reaction) and C-H amination. While not a direct measure of azepine formation, it highlights how catalyst choice can dramatically alter reaction pathways.

CatalystProduct Ratio (Aziridination : C-H Amination)Reference
Rh₂(OAc)₄Exclusive Aziridination[1]
Rh₂(esp)₂1 : 1[1]

This data illustrates the principle of catalyst-controlled selectivity. For azepine synthesis via nitrene insertion into an aromatic ring, a similar careful selection of the catalyst is paramount to disfavor competing reactions like C-H amination or aziridination of side chains.

Table 2: Influence of Solvent on the Yield of Photochemical Azepine Synthesis from Aryl Azides

| Aryl Azide Substituent Position | Solvent | Yield of Azepine Derivative (%) | Reference | | :--- | :--- | :--- | | Ortho | 1,4-Dioxane | Higher Yields |[6][7] | | Ortho | Ethanol | Lower Yields |[6][7] | | Para | 1,4-Dioxane | Lower Yields |[6][7] | | Para | Ethanol | Higher Yields |[6][7] |

This table demonstrates the critical role of the solvent in optimizing the yield of photochemically synthesized azepines. The choice of solvent should be tailored to the substitution pattern of the aryl azide precursor.

Experimental Protocols

Protocol 1: Optimized Photochemical Synthesis of 2-Arylamino-3H-azepines

This protocol is designed to maximize the yield of the desired azepine derivative by selecting the optimal solvent based on the substitution pattern of the aryl azide.[8]

Materials:

  • Substituted aryl azide (1.0 eq)

  • Arylamine (1.5 eq)

  • Solvent (1,4-dioxane for ortho-substituted aryl azides; ethanol for para-substituted aryl azides)

  • Photoreactor equipped with a suitable UV lamp

Procedure:

  • Dissolve the aryl azide and arylamine in the appropriate solvent in the photoreactor. The concentration should be optimized for the specific substrates, but a starting point of 10 mM is suggested.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.

  • Irradiate the solution with a suitable UV lamp at ambient temperature. The reaction time will vary depending on the substrates and the lamp intensity (typically 1-2 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired azepine derivative.

Mandatory Visualization

Side_Reactions_Nitrene_Insertion cluster_main Nitrene Insertion Pathway cluster_side Side Reaction Pathways Aryl_Azide Aryl Azide Nitrene_Precursor Singlet Nitrene Aryl_Azide->Nitrene_Precursor Δ or hν - N₂ Azepine Desired Azepine Product Nitrene_Precursor->Azepine Ring Expansion Triplet_Nitrene Triplet Nitrene Nitrene_Precursor->Triplet_Nitrene Intersystem Crossing CH_Insertion C-H Insertion Product Nitrene_Precursor->CH_Insertion C-H Insertion Dimer Azo-Dimer Triplet_Nitrene->Dimer Dimerization

Caption: Nitrene insertion pathways leading to the desired azepine and common side products.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Byproduct Identify Major Byproduct(s) (e.g., via NMR, MS) Start->Identify_Byproduct Azo_Dimer Azo-Dimer Identify_Byproduct->Azo_Dimer Nitrene Rxn CH_Insertion C-H Insertion Product Identify_Byproduct->CH_Insertion Nitrene Rxn Regioisomers Regioisomers Identify_Byproduct->Regioisomers Buchner Rxn Solution_Dimer Use Singlet Nitrene Promoting Catalyst (e.g., Rh₂(esp)₂) Lower Reaction Temperature Azo_Dimer->Solution_Dimer Solution_CH Change Catalyst/Ligand Modify Substrate Electronics CH_Insertion->Solution_CH Solution_Regio Use Dirhodium Catalyst (e.g., Rh₂(OAc)₄) Consider Flow Chemistry Regioisomers->Solution_Regio

Caption: A logical workflow for troubleshooting common side reactions in azepine synthesis.

References

Technical Support Center: Enhancing the Stability of Iodinated Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the stability of iodinated organic compounds.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the handling, storage, and analysis of iodinated organic compounds.

Issue 1: Discoloration of the Compound Upon Storage

Question: My iodinated organic compound, which was initially a white solid, has turned yellow or brown during storage. What is the likely cause and how can I prevent this?

Answer:

The discoloration of iodinated organic compounds is a common issue, often indicating decomposition. The primary cause is the liberation of molecular iodine (I₂), which has a characteristic yellow-to-brown color.[1] This degradation is typically initiated by the cleavage of the carbon-iodine (C-I) bond, which is the weakest of the carbon-halogen bonds.[1]

Potential Causes:

  • Photodecomposition: Exposure to light, particularly UV radiation, can provide the energy needed to break the C-I bond.[2]

  • Thermal Decomposition: Elevated temperatures can accelerate the rate of decomposition.

  • Presence of Impurities: Acidic impurities or residual catalysts from the synthesis can promote degradation.

  • Oxidation: The presence of oxidizing agents or atmospheric oxygen can lead to the formation of I₂.

Troubleshooting and Prevention:

  • Storage Conditions: Store the compound in amber-colored vials or wrap the container in aluminum foil to protect it from light.[2] Store at low temperatures, as recommended by the compound's specific storage requirements. An inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Purification: Ensure the compound is highly pure and free from acidic residues or metal catalysts. Recrystallization or chromatography may be necessary to remove these impurities.

  • Use of Stabilizers: For solutions, the addition of a stabilizer can be effective. For example, a small amount of copper powder or silver wool can scavenge free iodine. In some applications, reducing agents like sodium thiosulfate can be used to react with any formed I₂.[3]

  • pH Control: Maintaining a neutral to slightly basic pH can help reduce the oxidation of iodide to iodine.[3]

Issue 2: Appearance of New Peaks in HPLC Analysis After Storage

Question: I am analyzing my iodinated compound using HPLC, and I observe new, smaller peaks that were not present in the initial analysis. What do these peaks represent and how can I identify them?

Answer:

The appearance of new peaks in an HPLC chromatogram of an iodinated compound after a period of storage is a strong indicator of degradation. These new peaks typically represent degradation products.

Likely Degradation Pathways:

  • Deiodination: The most common degradation pathway is the cleavage of the C-I bond to form the corresponding de-iodinated compound.[4][5] This will appear as a new, likely more polar, peak in a reversed-phase HPLC separation.

  • Hydrolysis: If the molecule contains susceptible functional groups (e.g., esters, amides), hydrolysis can occur, especially in the presence of moisture.

  • Oxidation: The molecule may undergo oxidation at various positions, leading to a variety of degradation products.

Troubleshooting and Identification:

  • Forced Degradation Studies: To confirm that the new peaks are indeed degradation products, you can perform forced degradation (stress testing) studies. Exposing the compound to accelerated conditions of heat, light, acid, base, and oxidation will likely increase the intensity of these new peaks.

  • LC-MS Analysis: The most effective way to identify the unknown peaks is by using liquid chromatography-mass spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the degradation products, allowing for their structural elucidation. For example, a peak with a mass difference of 126.9 amu (the atomic weight of iodine) lower than the parent compound would confirm deiodination.

  • NMR Spectroscopy: If the degradation products can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information. However, be aware that the quadrupolar nature of the ¹²⁷I nucleus can lead to broad signals, making direct observation difficult.[6]

Issue 3: Inconsistent Results in Biological Assays

Question: I am using an iodinated compound in a biological assay, and I am getting inconsistent results or a decrease in activity over time. Could this be related to compound stability?

Answer:

Yes, inconsistent biological assay results are a common consequence of compound instability. The degradation of your iodinated compound can lead to a decrease in its effective concentration and the formation of new compounds that may have different biological activities or could even be cytotoxic.

Troubleshooting Steps:

  • Fresh Sample Preparation: Always prepare fresh solutions of your iodinated compound for biological experiments. Avoid using stock solutions that have been stored for extended periods, especially if their stability is unknown.

  • Stability in Assay Media: Assess the stability of your compound directly in the assay buffer or cell culture medium under the experimental conditions (e.g., temperature, pH, presence of biological components). Use HPLC or LC-MS to monitor the compound's concentration over the time course of the experiment.

  • Control Experiments: Include appropriate controls in your assays. This could involve a positive control with a known stable compound and a negative control to assess the effects of the vehicle and any potential degradation products.

  • Re-purification: If you suspect your stock material has degraded, re-purify it before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of iodinated organic compounds?

A1: The stability of iodinated organic compounds is primarily influenced by:

  • Light: Exposure to UV and visible light can cause photolytic cleavage of the C-I bond.[2]

  • Temperature: Higher temperatures accelerate degradation rates.

  • pH: Acidic conditions can promote degradation, while neutral to slightly alkaline conditions can enhance stability.[3]

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways.

  • Impurities: Residual acids, bases, or metal catalysts from synthesis can act as catalysts for decomposition.

  • Oxygen: Atmospheric oxygen can lead to oxidative degradation.

Q2: How can I improve the shelf life of my iodinated compound?

A2: To improve the shelf life, consider the following:

  • Optimize Storage Conditions: Store in a cool, dark, and dry place, preferably under an inert atmosphere.

  • Use Stabilizers: Depending on the application, consider adding stabilizers like antioxidants, radical scavengers, or metal chelators. For some applications, adding a small amount of potassium iodide can help to suppress the dissociation of molecular iodine through the common ion effect.

  • Purification: Ensure the highest possible purity of your compound.

  • Appropriate Formulation: For drug development, formulating the compound with appropriate excipients can significantly enhance its stability.

Q3: What are some common degradation products of iodinated aromatic compounds?

A3: The most common degradation product is the corresponding de-iodinated aromatic compound. Other potential degradation products can include hydroxylated species (phenols) if the deiodination is followed by reaction with water or oxygen, as well as products of ring opening or polymerization under harsh conditions.

Q4: Are there any specific safety precautions I should take when handling iodinated compounds?

A4: Besides the standard laboratory safety practices, be aware that some iodinated compounds can be lachrymators or skin irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). For radioiodinated compounds, strict adherence to radiation safety protocols is mandatory.

Quantitative Data on Stability

The following tables summarize quantitative data on the stability of iodinated compounds under various conditions.

Table 1: Effect of pH and Temperature on the Dehalogenation of Total Organic Iodine (TOI)

ConditionHalf-life of TOI
Incubation at 20°C27 - 139 days
Heating at 55°C0.98 - 2.17 days
High pH conditionsEnhanced dehalogenation

Data adapted from a study on the dehalogenation kinetics of total organic iodine in drinking water. The results indicate that both increased temperature and high pH significantly accelerate the degradation of organic iodine compounds.[7]

Table 2: Iodine Retention in Iodized Salt with Different Stabilizers

StabilizerIodine Retention Improvement
DextroseUp to 85% over 60 days
Sodium ThiosulfateUp to 85% over 60 days

This data highlights the effectiveness of organic stabilizers in improving the long-term stability of iodinated compounds, particularly in solid formulations.[3]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of an Iodinated Compound

Objective: To evaluate the intrinsic stability of an iodinated compound and identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare five solutions of the iodinated compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent. One solution will serve as the control, and the other four will be subjected to stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to one sample and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to another sample and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the third sample and keep it at room temperature for 24 hours.

    • Thermal Degradation: Heat the fourth sample (solid or solution) at a high temperature (e.g., 80°C) for 24 hours.

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including the control, by a stability-indicating HPLC method (e.g., reversed-phase with UV detection).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks. If available, use LC-MS to identify the major degradation products.

Protocol 2: Photostability Testing of an Iodinated Compound

Objective: To determine the susceptibility of an iodinated compound to degradation upon exposure to light.

Methodology (based on ICH Q1B guidelines): [8][9]

  • Sample Preparation: Prepare two sets of samples of the compound. One set will be the test samples, and the other will be the dark control. The dark control should be wrapped in aluminum foil to protect it from light. Samples can be in solid form or in solution in a photochemically inert and transparent container.

  • Light Exposure: Expose the test samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8] Place the dark control samples alongside the test samples in the photostability chamber.

  • Analysis: After the exposure period, analyze both the test and dark control samples using a validated stability-indicating HPLC method.

  • Evaluation: Compare the results from the exposed samples to those from the dark control. Any significant degradation in the exposed samples that is not seen in the dark control can be attributed to photodecomposition. Assess changes in physical properties (e.g., appearance, color) and chemical properties (e.g., assay, degradation products).

Visualizations

degradation_pathway Iodinated Organic Compound Iodinated Organic Compound Deiodinated Compound Deiodinated Compound Iodinated Organic Compound->Deiodinated Compound Deiodination (Light, Heat) Oxidized Products Oxidized Products Iodinated Organic Compound->Oxidized Products Oxidation (O₂) Hydrolyzed Products Hydrolyzed Products Iodinated Organic Compound->Hydrolyzed Products Hydrolysis (H₂O) Free Iodine (I₂) Free Iodine (I₂) Iodinated Organic Compound->Free Iodine (I₂) C-I Bond Cleavage experimental_workflow cluster_0 Stability Testing Workflow Start Start Prepare Samples Prepare Samples Start->Prepare Samples Stress Conditions Stress Conditions Prepare Samples->Stress Conditions Photostability Photostability Stress Conditions->Photostability Light Thermal Thermal Stress Conditions->Thermal Heat Hydrolysis Hydrolysis Stress Conditions->Hydrolysis pH, H₂O Oxidation Oxidation Stress Conditions->Oxidation Oxidant HPLC/LC-MS Analysis HPLC/LC-MS Analysis Photostability->HPLC/LC-MS Analysis Thermal->HPLC/LC-MS Analysis Hydrolysis->HPLC/LC-MS Analysis Oxidation->HPLC/LC-MS Analysis Data Analysis Data Analysis HPLC/LC-MS Analysis->Data Analysis Report Report Data Analysis->Report troubleshooting_discoloration Compound Discoloration Compound Discoloration Check Storage Check Storage Compound Discoloration->Check Storage Light Exposure? Light Exposure? Check Storage->Light Exposure? Yes High Temp? High Temp? Check Storage->High Temp? No Store in Dark/Cold Store in Dark/Cold Light Exposure?->Store in Dark/Cold High Temp?->Store in Dark/Cold Yes Analyze Purity Analyze Purity High Temp?->Analyze Purity No Impurities Present? Impurities Present? Analyze Purity->Impurities Present? Yes Consider Stabilizer Consider Stabilizer Analyze Purity->Consider Stabilizer No Repurify Compound Repurify Compound Impurities Present?->Repurify Compound

References

Technical Support Center: Scaling Up Azepan-1-yl-(3-iodophenyl)methanone Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up production of Azepan-1-yl-(3-iodophenyl)methanone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis, focusing on the common synthetic route of acylating azepane with 3-iodobenzoyl chloride.

Problem ID Issue Potential Causes Recommended Actions
TR-001Low Reaction Yield- Incomplete reaction due to insufficient reaction time or temperature.- Degradation of the acid chloride by moisture.- Sub-optimal stoichiometry of reactants.- Inefficient mixing at scale.- Monitor reaction progress by TLC or HPLC. Consider extending reaction time or moderately increasing temperature.- Ensure all glassware is thoroughly dried and reagents are anhydrous.- Titrate the amine and use a slight excess (1.05-1.1 equivalents) of the acylating agent.- Evaluate and optimize the reactor's agitation speed and impeller design.
TR-002Product Contamination with Starting Materials- Incomplete reaction.- Inefficient quenching of unreacted 3-iodobenzoyl chloride.- See TR-001 for optimizing reaction completion.- Ensure the quenching agent (e.g., aqueous sodium bicarbonate) is added slowly and with vigorous mixing to neutralize all unreacted acid chloride.
TR-003Formation of Side-Products (e.g., Diacylated Azepane)- High localized concentration of the acylating agent.- Incorrect order of addition.- Add the 3-iodobenzoyl chloride solution dropwise to the solution of azepane and a base (e.g., triethylamine) at a controlled temperature.- Ensure azepane is in excess relative to the point of addition of the acyl chloride.
TR-004Difficulty in Product Isolation/Purification- Emulsion formation during aqueous work-up.- Product oiling out instead of crystallizing.- Add brine to the aqueous layer to break emulsions.- For crystallization, screen different solvent systems (e.g., ethyl acetate/heptane, isopropanol/water). Consider seeding the solution with a small crystal of pure product.
TR-005Product Discoloration- Presence of residual iodine from side reactions.- Thermal degradation.- Wash the organic layer with a solution of sodium thiosulfate to remove iodine.- Avoid excessive temperatures during reaction and distillation/crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing this compound?

A1: The most prevalent method is the Schotten-Baumann reaction, which involves the acylation of azepane with 3-iodobenzoyl chloride in the presence of a base, such as triethylamine or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct.

Q2: How can I minimize the formation of impurities during scale-up?

A2: To minimize impurities, focus on controlling the reaction temperature, ensuring a slow and controlled addition of the 3-iodobenzoyl chloride, and maintaining an inert atmosphere (e.g., with nitrogen or argon) to prevent moisture from degrading the acid chloride.

Q3: What are the critical process parameters to monitor during the reaction?

A3: Key parameters include reaction temperature, addition rate of the acylating agent, and reaction completeness, which can be monitored by in-process controls like TLC or HPLC.

Q4: What are the recommended work-up and purification procedures for large-scale production?

A4: For scale-up, a typical work-up involves quenching the reaction, separating the organic and aqueous layers, washing the organic layer to remove impurities and byproducts, and then crystallizing the product from a suitable solvent system.

Q5: Are there any safety precautions I should be aware of when handling the reagents at scale?

A5: Yes, 3-iodobenzoyl chloride is corrosive and lachrymatory. Azepane is a flammable and corrosive liquid. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so controlled addition and cooling are essential to prevent thermal runaways.

Experimental Protocol: Scaled-Up Synthesis

This protocol describes a representative method for the synthesis of this compound on a larger scale.

Reagents:

ReagentMolecular Weight ( g/mol )Quantity (moles)Quantity (grams)
Azepane99.171.1109.1
3-Iodobenzoyl chloride266.451.0266.5
Triethylamine101.191.2121.4
Dichloromethane (DCM)--2 L
1M Hydrochloric Acid--500 mL
Saturated Sodium Bicarbonate--500 mL
Brine--500 mL
Sodium Sulfate (anhydrous)--50 g

Procedure:

  • Reaction Setup: In a 5 L jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add azepane (1.1 mol, 109.1 g) and triethylamine (1.2 mol, 121.4 g) to 1 L of dichloromethane (DCM).

  • Cooling: Cool the solution to 0-5 °C using a circulating chiller.

  • Addition of Acylating Agent: Dissolve 3-iodobenzoyl chloride (1.0 mol, 266.5 g) in 1 L of DCM and add it to the dropping funnel. Add the 3-iodobenzoyl chloride solution to the reactor dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to 10-15 °C.

    • Slowly add 500 mL of 1M hydrochloric acid to quench the reaction and wash the organic layer.

    • Separate the layers and wash the organic layer with 500 mL of saturated sodium bicarbonate solution, followed by 500 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure this compound.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Azepane, 3-Iodobenzoyl Chloride, Et3N, DCM) setup 2. Reaction Setup (Jacketed Reactor) reagents->setup cooling 3. Cooling to 0-5 °C setup->cooling addition 4. Controlled Addition of 3-Iodobenzoyl Chloride cooling->addition reaction 5. Reaction at RT addition->reaction workup 6. Aqueous Work-up (HCl, NaHCO3, Brine) reaction->workup drying 7. Drying and Concentration workup->drying purification 8. Recrystallization drying->purification product Pure this compound purification->product

Caption: Experimental workflow for the scaled-up synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes degradation Reagent Degradation? low_yield->degradation No optimize_time_temp Action: Optimize Time/Temp incomplete_rxn->optimize_time_temp Yes check_reagents Action: Use Anhydrous Reagents degradation->check_reagents Yes

Caption: A simplified troubleshooting decision tree for addressing low reaction yield.

Technical Support Center: Optimizing Biological Assays with Azepanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor reproducibility in biological assays involving azepane-containing compounds. Designed for researchers, scientists, and drug development professionals, this resource offers specific solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for an azepane-based inhibitor vary significantly between experiments. What are the potential causes?

Poor reproducibility in IC50 values can stem from several factors. The most common issues include poor compound solubility, instability of the compound in the assay buffer, non-specific binding to assay components, and issues with the stereoisomeric purity of the compound. Each of these factors can lead to variations in the effective concentration of your compound, resulting in inconsistent measurements.

Q2: How can I determine if my azepane compound has solubility issues in my assay buffer?

A simple method is to perform a kinetic solubility assay. This involves preparing a concentrated stock solution of your compound in an organic solvent like DMSO and then diluting it into your aqueous assay buffer to the highest concentration used in your assay. The appearance of precipitate, measured by techniques like nephelometry or UV spectroscopy after filtration, indicates that your compound's solubility limit has been exceeded.[1][2][3][4][5]

Q3: What is non-specific binding and how can it affect my results?

Non-specific binding occurs when a compound interacts with surfaces or proteins in the assay system in a non-target-specific manner, such as binding to the walls of the microplate or to unrelated proteins in a cell lysate.[6][7] This can reduce the free concentration of the compound available to interact with its intended target, leading to an underestimation of its potency and variable results.

Q4: Why is the stereochemistry of my azepane compound important?

Many azepane-containing molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers can have significantly different biological activities. If the isomeric purity of your compound varies between batches, the observed biological effect will also vary, leading to poor reproducibility.[8]

Troubleshooting Guides

Issue 1: Poor Compound Solubility

Symptom:

  • Visible precipitate in assay wells at higher concentrations.

  • Non-linear or flat dose-response curves.

  • High variability in replicate measurements.

Troubleshooting Workflow:

G cluster_0 Solubility Troubleshooting A Observe Poor Reproducibility or Precipitate B Perform Kinetic Solubility Assay A->B C Is Compound Soluble at Highest Assay Concentration? B->C D Proceed with Assay C->D Yes E Modify Assay Conditions C->E No F Lower Highest Compound Concentration E->F G Increase DMSO Concentration (if tolerated by assay) E->G H Incorporate Solubilizing Excipients (e.g., BSA, surfactants) E->H

Caption: Workflow for troubleshooting poor compound solubility.

Detailed Methodologies:

Kinetic Solubility Assay Protocol: [1][2][3][4]

  • Prepare Stock Solution: Dissolve the test compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Assay Buffer: Use the same aqueous buffer as in your biological assay (e.g., PBS, pH 7.4).

  • Dilution: In a microtiter plate, add a small volume of the DMSO stock solution to the assay buffer to achieve the highest desired final concentration. Ensure the final DMSO concentration is consistent with your biological assay (typically ≤1%).

  • Incubation: Mix and incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours).

  • Detection:

    • Nephelometry: Measure light scattering in each well. An increase in scattering compared to a control indicates precipitate formation.[1][3][4]

    • Direct UV Assay: Filter the solution to remove undissolved particles. Measure the UV absorbance of the filtrate at the compound's λmax to determine the concentration of the soluble compound.[1][4]

Data Interpretation:

Compound ExampleKinetic Solubility in PBS (µg/mL)Observation in Cell-Based Assay (at 100 µM)
Azepane Derivative A> 200No precipitate, reproducible IC50
Azepane Derivative B15Visible precipitate, variable IC50
Tolazamide278 (at pH 6.0)[6]Soluble, reproducible results
Azelastine HClSparingly soluble in aqueous buffers[9]Requires careful formulation, may precipitate at high concentrations
Issue 2: Compound Instability

Symptom:

  • Loss of compound potency over the incubation time of the assay.

  • Appearance of unexpected peaks in analytical characterization (e.g., LC-MS) after incubation.

  • IC50 values increase with longer pre-incubation times.

Troubleshooting Workflow:

G cluster_1 Stability Troubleshooting A Suspect Compound Instability B Perform Plasma/Buffer Stability Assay A->B C Is Compound Stable over Assay Duration? B->C D Proceed with Assay C->D Yes E Modify Assay Protocol C->E No F Reduce Assay Incubation Time E->F G Pre-incubate Assay Components Separately E->G H Identify and Test a More Stable Analog E->H

Caption: Workflow for troubleshooting compound instability.

Detailed Methodologies:

Plasma/Buffer Stability Assay Protocol: [10][11][12][13][14][15][16][17]

  • Incubation: Incubate the test compound (e.g., 1 µM) in plasma or the relevant assay buffer at 37°C.

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution, typically a cold organic solvent like acetonitrile, containing an internal standard.

  • Analysis: Centrifuge the samples to pellet precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample and determine the half-life (t1/2).

Data Interpretation:

Compound ExampleFunctional GroupPlasma Stability (t1/2 in min)Implication for Assay Reproducibility
Azepane-ester 1[4][18]EsterUnstableHigh - rapid degradation leads to variable effective concentration.
Azepane-amide 4[4]AmideStableLow - stable compound ensures consistent concentration.
Propantheline (Control)Ester~30Used as a positive control for degradation in plasma stability assays.[19]
Verapamil (Control)Amide>120Used as a stable control compound in plasma stability assays.[13]
Issue 3: Non-Specific Binding

Symptom:

  • High background signal in the assay.

  • Potency appears lower in assays with higher protein concentrations.

  • Results vary depending on the type of microplate used.

Troubleshooting Workflow:

G cluster_2 Non-Specific Binding Troubleshooting A Suspect Non-Specific Binding B Modify Assay Buffer A->B F Test Low-Binding Microplates A->F C Add BSA (0.1-1%) B->C D Add a non-ionic surfactant (e.g., 0.01% Tween-20) B->D E Increase Salt Concentration B->E G Compare Results C->G D->G E->G F->G

Caption: Workflow for mitigating non-specific binding.

Detailed Methodologies:

Strategies to Reduce Non-Specific Binding: [6][7][20][21]

  • Buffer Additives:

    • BSA: Include bovine serum albumin (BSA) at a concentration of 0.1% to 1% in the assay buffer. BSA can block non-specific binding sites on plasticware and other surfaces.[6][7][20]

    • Surfactants: Add a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 to disrupt hydrophobic interactions that can cause non-specific binding.[6][20]

  • Ionic Strength: Increase the salt concentration (e.g., NaCl) in the buffer to reduce charge-based interactions between the compound and surfaces.[6][20]

  • Plate Selection: Use low-binding microplates, which are surface-treated to be more hydrophilic and reduce the binding of hydrophobic compounds.

Issue 4: Stereoisomeric Purity

Symptom:

  • Batch-to-batch variability in compound potency.

  • Inconsistent results compared to published data for the same compound.

Troubleshooting Workflow:

G cluster_3 Stereoisomer Purity Troubleshooting A Observe Batch-to-Batch Variability B Perform Chiral HPLC Analysis A->B C Is Enantiomeric Purity Consistent and High? B->C D Source of Variability is Elsewhere C->D Yes E Purify Compound or Synthesize Enantiomerically Pure Version C->E No F Re-test Purified Compound E->F

Caption: Workflow for addressing issues with stereoisomeric purity.

Detailed Methodologies:

Chiral HPLC Analysis Protocol:

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often a good starting point.

  • Mobile Phase Screening: Screen different mobile phases, typically combinations of hexane with isopropanol or ethanol for normal-phase chromatography. For basic compounds, add a small amount of an amine modifier (e.g., 0.1% diethylamine). For acidic compounds, add an acidic modifier (e.g., 0.1% trifluoroacetic acid).

  • Analysis: Inject a sample of the racemic mixture to confirm the separation of the enantiomers. Then, inject the sample of the compound batch to determine the enantiomeric excess.

  • Quantification: Integrate the peak areas of the two enantiomers to calculate the percentage of each.

Signaling Pathway Visualization

PI3K/Akt Signaling Pathway with Azepane-based Inhibitor

Many azepane derivatives have been developed as inhibitors of protein kinase B (PKB), also known as Akt. The diagram below illustrates the PI3K/Akt signaling pathway and the point of inhibition by such compounds.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 p110 PDK1 PDK1 Akt Akt (PKB) Downstream Downstream Targets (Cell Survival, Growth, Proliferation) mTORC2 mTORC2 Azepane Azepane-based PKB Inhibitor Azepane->Akt Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: PI3K/Akt signaling pathway and the inhibitory action of an azepane-based PKB inhibitor.

References

Validation & Comparative

comparing the efficacy of Azepan-1-yl-(3-iodophenyl)methanone to analogs

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding Azepan-1-yl-(3-iodophenyl)methanone and its analogs is currently unavailable in public research literature, preventing the creation of a detailed comparison guide.

A comprehensive search for efficacy data, experimental protocols, and biological signaling pathways for this compound and its direct analogs has yielded no specific results. While the compound is listed in chemical databases and is available from suppliers, there is no published research detailing its pharmacological properties or comparing its performance to other molecules.

The core requirements of this comparison guide—quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled without foundational scientific literature. The searches conducted for "this compound" and its potential analogs did not uncover any studies presenting IC50, Ki, EC50 values, or any other relevant pharmacological metrics. Similarly, no information was found on the biological targets or the signaling pathways modulated by this compound.

Broad searches for structurally related compounds containing azepane, iodophenyl, or methanone moieties indicate that these chemical features are present in various pharmacologically active molecules. However, without specific data on the requested compound, a meaningful and objective comparison is not possible.

Therefore, this guide cannot be completed as requested due to the absence of necessary scientific data. Should research on this compound become publicly available in the future, a comparative analysis could be undertaken at that time.

A Comparative Guide to the Synthesis of Substituted Azepanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold is a crucial structural motif in a wide array of biologically active compounds and approved pharmaceuticals. Its unique seven-membered ring structure provides access to a distinct chemical space compared to more common five- and six-membered heterocycles. The synthesis of substituted azepanes, however, can be challenging. This guide provides a comparative overview of four prominent synthetic methodologies: Photochemical Ring Expansion of Nitroarenes, [5+2] Cycloaddition, Tandem Amination/Cyclization, and Intramolecular Reductive Amination. We present key performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable synthetic route for your research and development needs.

Comparison of Synthetic Methodologies

The choice of synthetic route to substituted azepanes is dictated by factors such as desired substitution pattern, scalability, stereochemical control, and availability of starting materials. The following tables provide a quantitative comparison of the four highlighted methods based on reported experimental data.

Method General Substrates Typical Reagents & Conditions Yield Range (%) Key Advantages Limitations
Photochemical Ring Expansion of Nitroarenes Substituted NitroarenesBlue light (e.g., 427 nm), P(Oi-Pr)₃, Et₂NH, i-PrOH, rt; then H₂, PtO₂/Pd/C40-95%Excellent functional group tolerance; direct use of readily available nitroarenes; predictable substitution patterns.[1][2]Two-step process; requires specialized photochemical equipment; some substitution patterns can lead to mixtures of regioisomers.[3]
[5+2] Cycloaddition Pyrrolidinones, Aldehydes1. Condensation (e.g., cat. acid); 2. Photochemical rearrangement (254 nm), THF, rt50-92%Facile access to functionalized azepin-4-ones; good yields for a range of substrates; two-step, one-pot potential.[4][5][6]Requires photochemical setup; primarily yields azepinones which may require further reduction; potential for polymerization.[5]
Tandem Amination/ Cyclization Functionalized Allenynes, AminesCu(I) catalyst (e.g., Cu(MeCN)₄PF₆), Dioxane, 90°C30-85%Efficient for the synthesis of highly functionalized, particularly fluorinated, azepines; single step from readily prepared allenynes.[7]Primarily demonstrated for the synthesis of azepines, which would require a subsequent reduction to obtain azepanes; substrate scope for non-fluorinated analogues may be less explored.
Intramolecular Reductive Amination Bridged Biaryl Amino-ketonesIr-catalyst (e.g., [Ir(COD)Cl]₂), Chiral ligand (e.g., (S)-SegPhos), H₂, Additive (e.g., I₂), Solvent (e.g., Toluene), rt60-97%High enantioselectivity for specific scaffolds; useful for synthesizing complex, polycyclic azepanes; can generate both central and axial chirality.[8][9][10]Substrate scope can be limited to specific structural motifs (e.g., dibenz[c,e]azepines); requires synthesis of complex precursors; optimization of catalyst and conditions may be necessary.[10]

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. Below are representative protocols for each of the four discussed routes.

Photochemical Ring Expansion of a Substituted Nitroarene

This two-step procedure involves the photochemical ring expansion of a nitroarene to a 3H-azepine, followed by hydrogenation to the corresponding azepane.[1]

Step 1: Photochemical Ring Expansion

A solution of the substituted nitroarene (1.0 mmol), triisopropyl phosphite (2.0 mmol), and diethylamine (4.0 mmol) in isopropanol (10 mL) is placed in a photoreactor equipped with a blue LED light source (427 nm). The reaction mixture is stirred at room temperature for 48 hours. After completion, the solvent is removed under reduced pressure, and the crude 3H-azepine intermediate is purified by column chromatography.

Step 2: Hydrogenation

The purified 3H-azepine (1.0 mmol) is dissolved in a suitable solvent such as ethanol (10 mL). Platinum(IV) oxide (10 mol%) and palladium on carbon (10 mol%) are added to the solution. The mixture is then subjected to a hydrogen atmosphere (50 bar) and stirred at room temperature for 24 hours. The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the substituted azepane.

[5+2] Cycloaddition for the Synthesis of an Azepin-4-one

This method involves the condensation of a pyrrolidinone with an aldehyde, followed by a photochemical rearrangement to form an azepin-4-one.[4][5]

A solution of 2-pyrrolidinone (1.0 mmol) and the desired aldehyde (1.2 mmol) in toluene (10 mL) with a catalytic amount of p-toluenesulfonic acid is heated to reflux with a Dean-Stark trap for 12 hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The crude N-vinylpyrrolidinone intermediate is dissolved in THF (50 mL, 0.02 M) and irradiated in a quartz tube with a 254 nm UV lamp for 48 hours. The solvent is then evaporated, and the resulting azepin-4-one is purified by column chromatography.

Copper-Catalyzed Tandem Amination/Cyclization

This protocol describes the synthesis of a trifluoromethyl-substituted azepine from a functionalized allenyne and an amine.[7]

To a solution of the functionalized allenyne (0.2 mmol) in dioxane (3 mL) is added the amine (0.4 mmol) and Cu(MeCN)₄PF₆ (10 mol%). The reaction mixture is heated to 90°C and stirred for 8 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the substituted azepine.

Intramolecular Asymmetric Reductive Amination

This procedure outlines the synthesis of an enantioenriched dibenz[c,e]azepine from a bridged biaryl amino-ketone.[10]

In a glovebox, a mixture of [Ir(COD)Cl]₂ (2.5 mol%) and (S)-SegPhos (5.5 mol%) in toluene (1 mL) is stirred at room temperature for 30 minutes. To this catalyst solution is added the bridged biaryl amino-ketone (0.1 mmol) and iodine (5 mol%). The vial is sealed and transferred to an autoclave, which is then charged with hydrogen gas to 60 atm. The reaction is stirred at room temperature for 48 hours. The pressure is then carefully released, and the solvent is removed under reduced pressure. The resulting enantioenriched dibenz[c,e]azepine is purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route and a general experimental workflow.

Photochemical_Ring_Expansion Nitroarene Substituted Nitroarene Azepine 3H-Azepine Intermediate Nitroarene->Azepine Blue Light, P(Oi-Pr)3, Et2NH Azepane Substituted Azepane Azepine->Azepane H2, PtO2/Pd/C

Caption: Photochemical Ring Expansion Workflow.

Five_Two_Cycloaddition Pyrrolidinone Pyrrolidinone Vinylpyrrolidinone N-Vinylpyrrolidinone Intermediate Pyrrolidinone->Vinylpyrrolidinone Aldehyde Aldehyde Aldehyde->Vinylpyrrolidinone Condensation Azepinone Azepin-4-one Vinylpyrrolidinone->Azepinone 254 nm UV light

Caption: [5+2] Cycloaddition Pathway.

Tandem_Amination_Cyclization Allenyne Functionalized Allenyne Azepine Substituted Azepine Allenyne->Azepine Amine Amine Amine->Azepine Cu(I) catalyst

Caption: Tandem Amination/Cyclization Reaction.

Intramolecular_Reductive_Amination AminoKetone Amino-Ketone Precursor Azepane Chiral Azepane AminoKetone->Azepane Ir-catalyst, H2, Chiral Ligand

Caption: Intramolecular Reductive Amination.

General_Workflow Start Select Synthetic Route Reaction Perform Reaction (as per protocol) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General Experimental Workflow.

References

comparative analysis of different cross-coupling methods for aryl iodides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Aryl iodides are highly reactive and versatile starting materials for these transformations due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to palladium catalysts. This guide provides a comparative analysis of five prominent palladium-catalyzed cross-coupling methods for the functionalization of aryl iodides: Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination. We present a detailed comparison of their performance based on experimental data, along with comprehensive experimental protocols and visual representations of their catalytic cycles.

At a Glance: Key Performance Metrics

The following table summarizes typical reaction parameters for the cross-coupling of aryl iodides, offering a rapid comparison of these powerful synthetic tools.

Coupling MethodTypical Catalyst Loading (mol%)Typical Temperature (°C)Typical Reaction Time (h)Typical Yield (%)
Suzuki-Miyaura 0.5 - 2Room Temp. - 1002 - 2485 - 98
Heck 0.1 - 260 - 1402 - 4070 - 95
Sonogashira 0.01 - 5Room Temp. - 1000.5 - 2480 - 99
Stille 0.5 - 540 - 1102.5 - 2480 - 98
Buchwald-Hartwig 0.1 - 2Room Temp. - 1201 - 2475 - 99

In-Depth Analysis of Cross-Coupling Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl iodides and organoboron compounds, typically boronic acids or esters. It is widely favored for its mild reaction conditions, the commercial availability and stability of boronic acids, and the generation of non-toxic inorganic byproducts.[1][2] However, studies have shown that the reactivity of aryl iodides in Suzuki-Miyaura couplings can be surprisingly poor at lower temperatures (around 50 °C) when using traditional Pd/PPh₃ catalyst systems, in contrast to the efficient coupling of aryl bromides under the same conditions.[3]

Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling [4]

A mixture of the aryl iodide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) in WEB (a water-extract of biomass) (3 mL) is stirred at room temperature for the indicated time.[4] Afterward, the reaction solution is extracted four times with diethyl ether (4 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (9:1 v/v) to afford the desired biaryl product.[4]

Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, -I⁻) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-alkene(L) Ar-Pd(II)-alkene(L) Ar-Pd(II)-I(L2)->Ar-Pd(II)-alkene(L) Alkene Coordination & Insertion H-Pd(II)-I(L2) H-Pd(II)-I(L2) Ar-Pd(II)-alkene(L)->H-Pd(II)-I(L2) β-Hydride Elimination H-Pd(II)-I(L2)->Pd(0)L2 Reductive Elimination (Base, -H-Base⁺I⁻) Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-alkynyl(L2) Ar-Pd(II)-alkynyl(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-alkynyl(L2) Transmetalation (Cu-alkynyl) Ar-Pd(II)-alkynyl(L2)->Pd(0)L2 Reductive Elimination (Ar-alkynyl) Cu(I)I Cu(I)I Cu(I)-alkynyl Cu(I)-alkynyl Cu(I)I->Cu(I)-alkynyl Alkyne Coordination & Deprotonation (Base) Cu(I)-alkynyl->Cu(I)I To Pd Cycle Stille_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R'(L2) Transmetalation (R'-SnR3) Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination (Ar-R') Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-I(L2)->Ar-Pd(II)-NHR'R''(L) Amine Coordination Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NHR'R''(L)->Ar-Pd(II)-NR'R''(L) Deprotonation (Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

References

Comparative Analysis of Azepan-1-yl-(3-iodophenyl)methanone and its Bromo-Analog: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the available biological activity data for Azepan-1-yl-(3-iodophenyl)methanone and its corresponding bromo-analog, Azepan-1-yl-(3-bromophenyl)methanone. At present, no direct comparative studies or individual detailed pharmacological profiles have been published that would allow for a thorough evaluation and comparison of their biological effects.

This guide, intended for researchers, scientists, and drug development professionals, aims to present the current state of knowledge regarding these two compounds. However, the absence of experimental data in publicly accessible resources prevents the creation of a detailed comparison of their performance, including quantitative data, experimental protocols, and the elucidation of any associated signaling pathways.

Chemical Structures

The core structure of both molecules consists of an azepane ring linked to a halogen-substituted phenyl ring through a methanone group. The key difference lies in the halogen atom at the meta-position (position 3) of the phenyl ring.

  • This compound: Features an iodine atom.

  • Azepan-1-yl-(3-bromophenyl)methanone: Features a bromine atom.

Data Presentation

A diligent search of prominent scientific databases, including PubMed, Scopus, and various chemical repositories, did not yield any quantitative biological data for either this compound or Azepan-1-yl-(3-bromophenyl)methanone. Consequently, a comparative data table cannot be constructed.

Experimental Protocols

The lack of published studies on the biological activity of these specific compounds means there are no established experimental protocols to report. Research on other structurally related azepane derivatives has involved a variety of assays, but their relevance to the iodo- and bromo-analogs cannot be confirmed without direct experimental evidence.

Signaling Pathways and Experimental Workflows

As no biological targets or mechanisms of action have been identified for this compound or its bromo-analog, it is not possible to create diagrams of signaling pathways or experimental workflows.

Future Outlook

The absence of biological data for these two compounds highlights a potential area for future research. Structure-activity relationship (SAR) studies of 3-halobenzoyl derivatives could provide valuable insights. The differing electronegativity, size, and polarizability of iodine and bromine could lead to distinct pharmacological profiles. Future investigations could explore the effects of these compounds on various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes, where halogen bonding and other non-covalent interactions can play a crucial role in ligand-receptor binding.

Researchers interested in this chemical scaffold are encouraged to undertake primary research to synthesize and evaluate the biological activities of these compounds. Such studies would be foundational in determining their potential therapeutic applications and understanding the impact of halogen substitution on their pharmacological properties.

Comparative Analysis of Azepine-Based Inhibitors: A Cross-Validation of Preclinical Findings

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the experimental validation of azepine-based inhibitors across various therapeutic targets. This guide provides a comparative analysis of their performance, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

The unique seven-membered nitrogen-containing heterocyclic structure of azepines has established them as a privileged scaffold in medicinal chemistry. Their conformational flexibility allows for effective interaction with a diverse range of biological targets, leading to the development of potent inhibitors for various diseases, particularly cancer. This guide synthesizes and cross-validates experimental findings for several classes of azepine-based inhibitors, offering a comparative perspective on their efficacy and mechanisms of action.

Quantitative Comparison of Azepine-Based Inhibitor Efficacy

The following tables summarize the in vitro efficacy of various azepine-based inhibitors against their respective targets and cancer cell lines, as reported in preclinical studies. This data facilitates a direct comparison of their potency.

Table 1: Potency of Azepine-Based Kinase Inhibitors

Inhibitor ClassSpecific CompoundTarget KinaseIC50 (nM)Target Cell LineIC50 (nM)Reference
Anaplastic Lymphoma Kinase (ALK) InhibitorsAnalogue 18ALK-ALCL Xenograft-[1]
Cyclin-Dependent Kinase 2 (CDK2) InhibitorsCompound 3CDK2-HepG24[2]
Compound 6CDK2-HepG21.6[2]
Compound 5bCDK2-MCF710.7[2]
Compound 6CDK2-HCT11621.1[2]
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase InhibitorsPyrimido[4,5-b]-1,4-benzoxazepinesEGFR-DiFiSubmicromolar to single-digit micromolar[3]
Pyrimido[4,5-b]-1,4-benzodiazepinesEGFR-DiFiSubmicromolar to single-digit micromolar[3]
Activin Receptor-Like Kinase 5 (ALK5) InhibitorsCompound 29bALK53.7--[4]

Table 2: Efficacy of Azepine-Based Inhibitors of Other Enzyme Classes

Inhibitor ClassSpecific CompoundTarget EnzymeIC50 (nM)Target Cell LineIC50 (µM)Reference
Poly (ADP-ribose) Polymerase (PARP-1) InhibitorsCompound 11bPARP-119.24A5491.95[5]
Topoisomerase II InhibitorsCompound 5eTopoisomerase II6.36 (µM)Leukaemia SR13.05 (µM)[6]

Table 3: Binding Affinity of Azepine-Based Hedgehog Signaling Inhibitors

Inhibitor ClassSpecific CompoundTarget ProteinBinding Energy (kcal/mol)Reference
Hedgehog Signaling InhibitorsDiazepine (3a)SMO-8.02[7][8]
SUFU/GLI-1-8.90[7][8]
Oxazepine (4a)SMO-7.96[7][8]
SUFU/GLI-1-7.95[7][8]

Experimental Protocols

Detailed methodologies are crucial for the cross-validation and replication of experimental findings. Below are summaries of key experimental protocols employed in the evaluation of azepine-based inhibitors.

1. Cell Viability and Cytotoxicity Assays (MTT and SRB Assays)

  • Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).

  • Methodology:

    • Cancer cells (e.g., A549, HepG2, MCF-7, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the azepine-based inhibitor for a specified period (e.g., 48 or 72 hours).

    • For MTT Assay: 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial reductases convert MTT into formazan crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • For SRB Assay: Cells are fixed with trichloroacetic acid. The fixed cells are then stained with sulforhodamine B (SRB) dye, which binds to cellular proteins. The bound dye is solubilized with a Tris-base solution.

    • The absorbance of the resulting colored solution is measured using a microplate reader. The IC50 values are calculated from the dose-response curves.[2][5]

2. Kinase Inhibition Assays

  • Objective: To measure the direct inhibitory effect of the compound on the activity of a specific kinase (e.g., ALK, CDK2, EGFR, ALK5).

  • Methodology:

    • The purified recombinant kinase is incubated with the azepine-based inhibitor at various concentrations.

    • A kinase-specific substrate and ATP are added to initiate the phosphorylation reaction.

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or antibody-based methods like ELISA.

    • The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.[3][4]

3. Western Blotting

  • Objective: To detect and quantify the levels of specific proteins in cells, often to assess the modulation of signaling pathways.

  • Methodology:

    • Cells are treated with the azepine-based inhibitor and then lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., Cleaved-Caspase 3, PAR).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is detected, often with a digital imaging system. The band intensity is quantified to determine the relative protein levels.[5]

4. Apoptosis Assays (Flow Cytometry)

  • Objective: To determine if the inhibitor induces programmed cell death (apoptosis).

  • Methodology:

    • Cells are treated with the azepine-based inhibitor for a specified time.

    • The cells are harvested and washed with a binding buffer.

    • Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI) (which enters cells with compromised membranes, indicating late apoptosis or necrosis).

    • The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[5]

5. Molecular Docking

  • Objective: To predict the binding mode and affinity of the inhibitor within the active site of its target protein.

  • Methodology:

    • The 3D structure of the target protein is obtained from a protein database (e.g., PDB) or generated through homology modeling.

    • The 3D structure of the azepine-based inhibitor is generated and optimized.

    • Docking software is used to place the inhibitor into the binding site of the protein in various orientations and conformations.

    • A scoring function is used to estimate the binding affinity (e.g., binding energy in kcal/mol) for each pose. The pose with the best score is considered the most likely binding mode.[7][8]

Visualizing Molecular Mechanisms and Experimental Processes

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by azepine-based inhibitors and a generalized workflow for their experimental validation.

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies mol_dock Molecular Docking kinase_assay Kinase Inhibition Assay mol_dock->kinase_assay Predicts Binding cell_viability Cell Viability Assay (MTT/SRB) kinase_assay->cell_viability Confirms Cellular Activity apoptosis_assay Apoptosis Assay (Flow Cytometry) cell_viability->apoptosis_assay Investigates Mechanism western_blot Western Blot apoptosis_assay->western_blot Validates Pathway Modulation xenograft Xenograft Models western_blot->xenograft Supports In Vivo Efficacy

A generalized workflow for the validation of azepine-based inhibitors.

parp_pathway dna_damage DNA Damage parp1 PARP-1 Activation dna_damage->parp1 par PAR Synthesis parp1->par repair DNA Repair par->repair survival Cell Survival repair->survival azepine_parp Azepine-Based PARP-1 Inhibitor azepine_parp->parp1 Inhibits

The PARP-1 signaling pathway and the inhibitory action of azepine-based compounds.

hedgehog_pathway ptch1 PTCH1 smo SMO ptch1->smo Inhibits sufu_gli SUFU-GLI Complex smo->sufu_gli Dissociates gli_act Active GLI sufu_gli->gli_act transcription Gene Transcription (Cell Proliferation) gli_act->transcription azepine_hh Azepine-Based Hedgehog Inhibitor azepine_hh->smo Inhibits

The Hedgehog signaling pathway and the inhibitory action of azepine-based compounds on SMO.

This guide provides a foundational comparison of azepine-based inhibitors based on publicly available preclinical data. Further direct, head-to-head cross-validation studies are warranted to definitively establish the relative efficacy and safety profiles of these promising therapeutic agents.

References

A Comparative Guide to the Validation of an Analytical Method for Quantifying Azepan-1-yl-(3-iodophenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust quantification of a novel chemical entity is a cornerstone of preclinical and clinical development. This guide provides a comparative overview of potential analytical methodologies for the quantification of Azepan-1-yl-(3-iodophenyl)methanone, a small molecule of interest. As no standardized analytical method currently exists for this compound, this document outlines the development and validation of a suitable method, comparing two common and powerful techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The principles and protocols described herein are based on the internationally recognized ICH Q2(R2) guidelines for the validation of analytical procedures.[1][2][3]

Comparison of Analytical Techniques: HPLC-UV vs. LC-MS/MS

The choice of an analytical technique is pivotal and depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.[4] Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of small molecules.[4][5]

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection is a widely accessible and robust technique. It separates compounds based on their physicochemical interactions with a stationary and mobile phase.[6] Quantification is achieved by measuring the analyte's absorption of UV light at a specific wavelength.[7] For this compound, the presence of a chromophore (the benzoyl group) makes it a suitable candidate for UV detection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.[5] This technique is considered the 'gold standard' for bioanalytical quantification due to its ability to provide structural information and distinguish the analyte from co-eluting compounds and matrix components with high specificity.[8]

The following table summarizes a comparison of these two techniques for the quantification of a novel small molecule like this compound.

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.[6]Separation by chromatography, detection by mass-to-charge ratio.[4]
Selectivity Moderate. Relies on chromatographic separation to resolve the analyte from interferences. Co-eluting impurities with similar UV spectra can interfere.[4]High to Very High. Can distinguish between compounds with the same retention time but different mass-to-charge ratios.[9]
Sensitivity Good. Typically in the microgram to nanogram per mL range (µg/mL - ng/mL).[10]Excellent. Typically in the nanogram to picogram per mL range (ng/mL - pg/mL).[11]
Matrix Effects Less susceptible to ion suppression/enhancement from complex matrices.Can be affected by ion suppression or enhancement from the sample matrix, potentially impacting accuracy.[12]
Cost Lower initial instrument cost and ongoing operational expenses.Higher initial instrument cost and more expensive to maintain.
Complexity Simpler operation and method development.More complex instrumentation and method development, often requiring specialized expertise.[8]
Confirmation Provides retention time and UV spectrum for identification.Provides retention time and mass fragmentation pattern, offering a higher degree of confidence in identification.[9]

Typical Performance Characteristics

The following table presents hypothetical yet realistic performance characteristics that could be expected from a validated HPLC-UV and LC-MS/MS method for the quantification of this compound in a simple matrix like a drug substance.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~50 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~0.1 ng/mL
Specificity Demonstrated by peak purity and resolution from known impurities.Demonstrated by lack of interference at the analyte's retention time and mass transition.

Experimental Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[2][13] The workflow involves several stages, from initial method development and optimization to the final validation report.

Analytical_Method_Validation_Workflow cluster_Validation Validation Phase A Method Development B Method Optimization A->B Refine Parameters C Validation Protocol B->C Define Acceptance Criteria D Validation Experiments C->D E Data Analysis D->E F Validation Report E->F G Routine Analysis F->G Method Implementation

Caption: A flowchart illustrating the key stages of analytical method development and validation.

Detailed Experimental Protocols (Based on ICH Q2(R2))

The following protocols are generalized for the validation of an HPLC-UV method for the quantification of this compound drug substance. These would be detailed in a formal validation protocol with specific acceptance criteria.[2][3]

Specificity
  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or excipients.[1]

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks are present at the retention time of the analyte.

    • Analyze a sample of this compound.

    • If available, analyze samples of known impurities and degradation products to demonstrate resolution from the main analyte peak.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the drug substance. Analyze the stressed samples to demonstrate that the degradant peaks are resolved from the analyte peak.

    • Assess peak purity of the analyte using a photodiode array (PDA) detector if available.

Linearity
  • Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.

  • Protocol:

    • Prepare a stock solution of this compound of known concentration.

    • Prepare at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration) by serial dilution of the stock solution.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.

Accuracy
  • Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]

  • Protocol:

    • Prepare samples with known concentrations of this compound at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).

    • Prepare a minimum of three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery for each replicate.

    • Calculate the mean percentage recovery and the confidence interval for each concentration level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six independent samples at 100% of the target concentration.

      • Analyze the samples on the same day, with the same analyst, and on the same instrument.

      • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

    • Intermediate Precision:

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from both studies to assess the variability. Calculate the cumulative %RSD.

Range
  • Objective: To establish the interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol: The range is confirmed by the data from the linearity, accuracy, and precision studies. The established range should encompass the expected concentrations of the samples to be analyzed during routine use.

Robustness
  • Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

    • Systematically vary these parameters within a small, defined range (e.g., mobile phase organic content ±2%, pH ±0.2 units, temperature ±5°C).

    • Analyze a standard solution under each modified condition.

    • Evaluate the impact of these changes on system suitability parameters (e.g., peak tailing, resolution, retention time) and the final quantified result.

Logical Relationship Diagram for Method Selection

The decision to use HPLC-UV versus LC-MS/MS often depends on the stage of drug development and the specific analytical requirements.

Method_Selection_Logic Start Quantification of this compound Req Define Analytical Requirements Start->Req Matrix Complex Matrix? (e.g., plasma, tissue) Req->Matrix Sensitivity High Sensitivity Required? (e.g., pg/mL) Matrix->Sensitivity No LCMS Select LC-MS/MS Matrix->LCMS Yes Sensitivity->LCMS Yes HPLCUV Select HPLC-UV Sensitivity->HPLCUV No End Proceed to Method Validation LCMS->End HPLCUV->End

Caption: Decision tree for selecting an appropriate analytical technique based on sample complexity and sensitivity needs.

References

The Strategic Replacement of the Phenyl Ring in Bioactive Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of common isosteric replacements for the phenyl ring in bioactive compounds. It delves into the impact of these substitutions on crucial drug-like properties, supported by experimental data, and outlines the methodologies for key experiments.

The phenyl ring is a ubiquitous scaffold in medicinal chemistry, historically favored for its synthetic accessibility and its role as a pharmacophore or a structural anchor.[1][2][3] However, the indiscriminate use of this moiety has been linked to unfavorable physicochemical properties in drug candidates, such as poor solubility, high metabolic turnover, and potential toxicity.[1][2][3][4] Isosteric replacement, the substitution of a functional group with another that possesses similar steric and electronic characteristics, has emerged as a powerful strategy to mitigate these liabilities while retaining or even enhancing biological activity.[5] This guide explores common and emerging bioisosteres for the phenyl ring, presenting a comparative analysis of their effects on key absorption, distribution, metabolism, and excretion (ADME) parameters and potency.

Rationale for Phenyl Ring Replacement

The decision to replace a phenyl ring is often driven by the need to optimize a lead compound's developability profile. Aromatic rings, particularly electron-rich ones, are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially leading to the formation of reactive metabolites.[6] Furthermore, the planarity and lipophilicity of the phenyl group can contribute to poor aqueous solubility and non-specific protein binding.

Rationale_for_Replacement cluster_phenyl Phenyl Ring Liabilities cluster_isostere Isosteric Replacement Goals Poor Solubility Poor Solubility Metabolic Instability (CYP Oxidation) Metabolic Instability (CYP Oxidation) Potential Toxicity (Reactive Metabolites) Potential Toxicity (Reactive Metabolites) High Lipophilicity High Lipophilicity Improved Solubility Improved Solubility Enhanced Metabolic Stability Enhanced Metabolic Stability Reduced Toxicity Reduced Toxicity Modulated Lipophilicity Modulated Lipophilicity Maintained/Improved Potency Maintained/Improved Potency Phenyl Ring Liabilities Phenyl Ring Liabilities Isosteric Replacement Goals Isosteric Replacement Goals Phenyl Ring Liabilities->Isosteric Replacement Goals Leads to Potency_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Serial Dilution of Test Compound Serial Dilution of Test Compound Addition to Assay Plate Addition to Assay Plate Serial Dilution of Test Compound->Addition to Assay Plate Addition of Enzyme and Substrate Addition of Enzyme and Substrate Addition to Assay Plate->Addition of Enzyme and Substrate Incubation (Controlled Time & Temp) Incubation (Controlled Time & Temp) Addition of Enzyme and Substrate->Incubation (Controlled Time & Temp) Measurement of Signal (e.g., Fluorescence, Luminescence) Measurement of Signal (e.g., Fluorescence, Luminescence) Incubation (Controlled Time & Temp)->Measurement of Signal (e.g., Fluorescence, Luminescence) Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Measurement of Signal (e.g., Fluorescence, Luminescence)->Data Analysis (IC50 Calculation)

References

Safety Operating Guide

Personal protective equipment for handling Azepan-1-yl-(3-iodophenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Azepan-1-yl-(3-iodophenyl)methanone, a compound used in research and development. The following procedures are designed to ensure a safe laboratory environment and minimize risk.

Hazard Identification and Safety Data Summary

Hazard CategoryPotential Effects and Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Potentially toxic if swallowed, in contact with skin, or inhaled. Avoid ingestion, skin contact, and breathing dust or vapors.[1]
Skin Corrosion/Irritation May cause skin irritation. Wear appropriate protective gloves and clothing.
Serious Eye Damage/Eye Irritation May cause serious eye irritation or damage.[2] Wear safety glasses or goggles.
Respiratory Irritation May cause respiratory irritation.[2] Work in a well-ventilated area or use a fume hood.
Flammability While not confirmed for this specific compound, related substances can be flammable.[1] Keep away from heat, sparks, and open flames.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.

    • Ensure safety shower and eyewash stations are readily accessible.

    • Remove all potential ignition sources from the handling area.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles or a face shield are mandatory.

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or punctures before and during use.

    • Body Protection : A lab coat or chemical-resistant apron must be worn.

    • Respiratory Protection : If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator is recommended.

  • Handling the Compound :

    • Before use, carefully inspect the container for any damage.

    • Open the container slowly in a fume hood to prevent the release of dust or vapors.

    • Weigh and transfer the compound carefully to minimize dust generation.

    • Avoid direct contact with the substance. Use spatulas or other appropriate tools for handling.

    • Keep the container tightly closed when not in use.

  • In Case of a Spill :

    • Evacuate the immediate area.

    • If the spill is large or in a poorly ventilated area, contact your institution's environmental health and safety department.

    • For small spills, wear appropriate PPE and cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop the absorbed material into a labeled waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • Dispose of unused or waste this compound in a designated, labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

    • The container should be sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials.

  • Contaminated Materials :

    • All disposable items that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, must be disposed of as hazardous waste.

    • Place these materials in a clearly labeled, sealed waste bag or container.

  • Regulatory Compliance :

    • All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidance on waste stream management and disposal procedures.

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction handle_weigh->handle_transfer handle_monitor Monitor Reaction handle_transfer->handle_monitor cleanup_quench Quench Reaction handle_monitor->cleanup_quench Reaction Complete cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware cleanup_waste->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose emergency_spill Spill emergency_exposure Personal Exposure

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azepan-1-yl-(3-iodophenyl)methanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Azepan-1-yl-(3-iodophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.